molecular formula C19H18NO4+ B150084 Demethyleneberberine CAS No. 25459-91-0

Demethyleneberberine

Numéro de catalogue: B150084
Numéro CAS: 25459-91-0
Poids moléculaire: 324.3 g/mol
Clé InChI: HVTCKKMWZDDWOY-UHFFFAOYSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Demethyleneberberine is a member of isoquinolines.
This compound has been reported in Thalictrum javanicum with data available.
structure in first source

Propriétés

IUPAC Name

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTCKKMWZDDWOY-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180132
Record name Demethyleneberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25459-91-0
Record name Demethyleneberberine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethyleneberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Demethyleneberberine: A Comprehensive Technical Guide on its Synthesis and Chemical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyleneberberine (DMB), a primary metabolite of the widely studied isoquinoline alkaloid berberine, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, DMB presents a promising avenue for therapeutic development. This technical guide provides a detailed overview of the synthesis and chemical characterization of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. The document outlines the key physicochemical properties, analytical characterization data, and known biological signaling pathways of DMB. While a specific, detailed laboratory synthesis protocol remains to be widely published, this guide discusses the general synthetic strategies and provides comprehensive information on its characterization to support further research and application.

Chemical and Physical Properties

This compound is a protoberberine alkaloid and a key metabolite of berberine.[] Its chemical structure is characterized by the absence of the methylenedioxy bridge present in its parent compound, berberine. This structural modification significantly influences its physicochemical and biological properties.

PropertyValueSource
Chemical Formula C₁₉H₁₈NO₄⁺[2]
Molecular Weight 324.3 g/mol [2]
CAS Number 25459-91-0[2]
IUPAC Name 9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diolN/A
Appearance Yellow powder[3]
Solubility DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)[2]

Synthesis of this compound

The primary route to obtaining this compound is through the demethylenation of its parent compound, berberine. This process involves the cleavage of the methylenedioxy bridge. While this compound is readily available from various chemical suppliers, a detailed, step-by-step experimental protocol for its synthesis from berberine is not extensively documented in publicly available scientific literature.

General Synthetic Approach: Demethylenation of Berberine

The conversion of berberine to this compound involves the selective cleavage of the C-O bonds of the methylenedioxy group. This transformation can be conceptually approached through methods used for the cleavage of methylenedioxy protecting groups in organic synthesis. Such methods often employ strong Lewis acids or other specific reagents to effect the desired transformation.

A general workflow for such a synthesis would involve:

Synthesis_Workflow Berberine Berberine Reaction Demethylenation Reaction (e.g., with Lewis Acid) Berberine->Reaction Crude_DMB Crude this compound Reaction->Crude_DMB Purification Purification (e.g., Chromatography) Crude_DMB->Purification Pure_DMB Pure this compound Purification->Pure_DMB Characterization Characterization (NMR, MS, etc.) Pure_DMB->Characterization Final_Product This compound Characterization->Final_Product

A generalized workflow for the synthesis of this compound.

Note: The specific reagents, reaction conditions (temperature, time), and purification methods would require experimental optimization to achieve a satisfactory yield and purity of this compound. Researchers undertaking this synthesis should consult literature on the cleavage of methylenedioxy groups on similar aromatic systems to develop a suitable protocol.

Chemical Characterization

The definitive identification and purity assessment of this compound are accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. The protonated molecule [M+H]⁺ is typically observed.

Ionm/z (observed)Source
[M+H]⁺324.1235[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule. The chemical shifts are influenced by the solvent used for analysis.

  • ¹H-NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, methoxy groups, and the protons of the dihydroisoquinolinium core.

  • ¹³C-NMR: The carbon NMR spectrum will display signals corresponding to all 19 carbon atoms in the structure, including the quaternary carbons.

A detailed analysis of 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) is necessary for the unambiguous assignment of all proton and carbon signals.

Biological Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various disease processes. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DMB has been reported to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[5][6]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates DMB This compound DMB->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression induces

Inhibition of the NF-κB signaling pathway by this compound.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway plays a crucial role in cellular energy homeostasis. Activation of AMPK by DMB has been linked to its beneficial effects on metabolic disorders.[6][7]

AMPK_Pathway DMB This compound AMPK AMPK DMB->AMPK activates Metabolic_Pathways Downstream Metabolic Pathways (e.g., Fatty Acid Oxidation, Glucose Uptake) AMPK->Metabolic_Pathways regulates

Activation of the AMPK signaling pathway by this compound.
c-Myc/HIF-1α Pathway

In the context of cancer biology, DMB has been shown to suppress the c-Myc/HIF-1α pathway, which is involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and senescence in cancer cells.[2]

cMyc_HIF1a_Pathway DMB This compound cMyc c-Myc DMB->cMyc inhibits HIF1a HIF-1α cMyc->HIF1a upregulates Cell_Proliferation Cancer Cell Proliferation & Survival HIF1a->Cell_Proliferation promotes

Inhibition of the c-Myc/HIF-1α pathway by this compound.

Quantitative Data

Pharmacokinetic studies have provided valuable quantitative data on the absorption, distribution, and excretion of this compound.

ParameterValueSpeciesSource
Bioavailability (oral) 4.47% - 5.94%Rats and Mice[7]
Total Excretion (urine, feces, bile) 7.28% - 9.77%Rats and Mice[7]

Experimental Protocols

While a specific synthesis protocol is not detailed, this section outlines a general approach for the characterization of this compound.

6.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound.

  • Method:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • Use a C18 reversed-phase column.

    • Employ a mobile phase gradient, for example, of acetonitrile and water (both containing a small percentage of formic acid to improve peak shape).

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

    • Inject the sample and analyze the resulting chromatogram for the presence of impurities. Purity is calculated based on the area of the main peak relative to the total peak area.

6.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight and obtain fragmentation data for structural confirmation.

  • Method:

    • Couple an HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).

    • Use the same or a similar chromatographic method as described for HPLC analysis.

    • Acquire mass spectra in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) experiments to induce fragmentation of the parent ion and obtain a characteristic fragmentation pattern that can be used for structural verification.

6.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of this compound.

  • Method:

    • Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

    • Process and analyze the spectra to assign all proton and carbon signals and confirm the molecular structure.

Conclusion

This compound stands out as a promising natural product derivative with a diverse pharmacological profile. This guide has summarized the key aspects of its chemical synthesis and characterization, providing a foundational resource for researchers. While a detailed, optimized synthesis protocol requires further development and publication, the information on its physicochemical properties, analytical characterization, and biological activities offers a solid starting point for future investigations into its therapeutic potential. The elucidation of its interactions with key signaling pathways, such as NF-κB, AMPK, and c-Myc/HIF-1α, opens up new avenues for the development of novel drugs targeting a range of diseases. Further research into the scalable and efficient synthesis of this compound will be crucial for advancing its journey from a laboratory curiosity to a potential clinical candidate.

References

An In-depth Technical Guide to the Physicochemical Properties of Demethyleneberberine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Demethyleneberberine (DMB), an active metabolite of berberine.[1] Sourced from plants like Cortex Phellodendri Chinensis, DMB is a natural isoquinoline alkaloid recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4] This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes its interaction with critical signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueCitations
Molecular Formula C₁₉H₁₈NO₄⁺[5][6]
Molecular Weight 324.35 g/mol [2][5][7]
Formal Name 5,6-dihydro-2,3-dihydroxy-9,10-dimethoxy-dibenzo[a,g]quinolizinium[1]
CAS Number 25459-91-0[1][6]
Synonyms DMB, DM-BBR, 2-Hydroxyjatrorrhizine[1]
Appearance Yellow, solid powder[8][9]
Purity ≥98%[1]

Solubility and Formulation

Proper dissolution is critical for in vitro and in vivo experimental success. This compound exhibits varied solubility across different solvents.

SolventSolubilitySpecial ConditionsCitations
DMSO ≥50.1 mg/mL (154.4 mM)Fresh DMSO is recommended as moisture can reduce solubility.[3][10]
33.33 mg/mL (102.76 mM)Ultrasonic assistance may be needed.[8][11]
3.24 mg/mL (9.99 mM)Sonication is recommended.[7]
2 mg/mLWarming may be required.[12]
Ethanol (EtOH) ≥2.57 mg/mLGentle warming and ultrasonic assistance are beneficial.[3]
Slightly soluble (0.1-1 mg/mL)[1]
Water Insoluble[3]

Formulation Note for In Vivo Studies: For animal experiments, it is recommended to prepare working solutions fresh on the day of use. If using DMSO as a co-solvent, its proportion in the final working solution should be kept low (typically below 2%) to avoid toxicity in weaker animals.[5]

Experimental Protocols for Physicochemical Characterization

While specific experimental details are proprietary to the suppliers citing them, the determination of the aforementioned physicochemical properties generally follows standardized laboratory protocols.

A common method to determine solubility is the shake-flask method, which is considered the gold standard.

G General Workflow for Solubility Determination A Add excess DMB powder to a known volume of solvent (e.g., DMSO, Ethanol) B Agitate the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48h) to ensure equilibrium A->B C Centrifuge or filter the suspension to remove undissolved solid B->C D Quantify the concentration of DMB in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy) C->D E The measured concentration represents the solubility of DMB in that solvent D->E

Caption: Standard experimental workflow for determining solubility.

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of chemical compounds.

  • Standard Preparation: A stock solution of a this compound reference standard is prepared in a suitable solvent (e.g., DMSO or a mobile phase component) at a known concentration.

  • Sample Preparation: A sample of the this compound batch to be tested is prepared at the same concentration as the standard.

  • Chromatographic Conditions: A typical analysis would utilize a C18 column with a gradient elution program.[13]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Detection: UV detector set to the wavelength of maximum absorbance for this compound.

  • Analysis: The sample is injected into the HPLC system. The resulting chromatogram shows peaks corresponding to this compound and any impurities. Purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Biological Activity and Key Signaling Pathways

This compound is a bioactive molecule that modulates several key cellular signaling pathways, contributing to its anti-inflammatory and metabolic regulatory effects.[14] It is known to be an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the NF-κB and TLR4 signaling pathways.[5][10][15]

This compound has been shown to alleviate inflammatory responses by inhibiting the activation of the NF-κB pathway.[5][16] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][16]

G DMB Inhibition of NF-κB Signaling Pathway cluster_0 DMB Inhibition of NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Pro-inflammatory Genes\n(TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) NF-κB (p65/p50)->Pro-inflammatory Genes\n(TNF-α, IL-6) Upregulates Transcription Inflammation Inflammation Pro-inflammatory Genes\n(TNF-α, IL-6)->Inflammation DMB This compound DMB->IKK Complex Inhibits

Caption: DMB inhibits inflammation by blocking NF-κB activation.

DMB has been identified as an AMPK activator, which is a key mechanism in its potential for treating non-alcoholic fatty liver disease (NAFLD).[5][] AMPK activation plays a crucial role in regulating cellular energy homeostasis and metabolism.

G DMB Activation of AMPK Signaling Pathway cluster_1 DMB Activation of AMPK Signaling Pathway DMB This compound AMPK AMPK DMB->AMPK Activates Fatty Acid Synthesis ↓ Fatty Acid Synthesis ↓ AMPK->Fatty Acid Synthesis ↓ Inhibits Fatty Acid Oxidation ↑ Fatty Acid Oxidation ↑ AMPK->Fatty Acid Oxidation ↑ Promotes Improved Lipid Metabolism Improved Lipid Metabolism Fatty Acid Synthesis ↓->Improved Lipid Metabolism Fatty Acid Oxidation ↑->Improved Lipid Metabolism G DMB Inhibition of TLR4 Signaling via MD-2 cluster_2 DMB Inhibition of TLR4 Signaling via MD-2 LPS LPS (Lipopolysaccharide) MD2 MD-2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88-dependent Pathway TLR4->MyD88 NF-κB Activation NF-κB Activation MyD88->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines DMB This compound DMB->MD2 Binds & Blocks LPS

References

Demethyleneberberine (CAS No. 25459-91-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethyleneberberine (DMB), a natural isoquinoline alkaloid and a primary metabolite of berberine, is emerging as a compound of significant interest in pharmacological research. Identified by the CAS number 25459-91-0, DMB has demonstrated a spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides an in-depth overview of DMB, focusing on its core mechanisms of action, quantitative biological data, and detailed experimental methodologies. The information is tailored for researchers, scientists, and professionals in drug development, aiming to facilitate further investigation into the therapeutic potential of this promising natural compound.

Chemical and Physical Properties

This compound is a quaternary ammonium salt with a molecular weight of 324.35 g/mol . It is structurally similar to berberine, differing by the absence of a methylenedioxy bridge, which results in two free phenolic hydroxyl groups. This structural feature is believed to contribute to its enhanced biological activities and its ability to act as a mitochondria-targeted antioxidant.

PropertyValueReference
CAS Number 25459-91-0N/A
Molecular Formula C₁₉H₁₈NO₄⁺[1]
Molecular Weight 324.35 g/mol [1]
Synonyms DMB, DM-BBR, 2-Hydroxyjatrorrhizine[1]
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml)[1]

Pharmacological Activities and Mechanism of Action

DMB exhibits a range of pharmacological effects, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity

DMB has been shown to alleviate inflammation in various preclinical models. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway . By preventing the activation and nuclear translocation of NF-κB, DMB downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[2] Additionally, DMB's anti-inflammatory effects are linked to its ability to regulate the balance of T-helper (Th) cells.[2]

Antioxidant Activity

A key feature of DMB is its function as a mitochondria-targeted antioxidant . Its cationic nature facilitates its accumulation within the mitochondria, where it can effectively scavenge reactive oxygen species (ROS) and protect against oxidative damage. This is particularly relevant in conditions such as alcoholic and non-alcoholic fatty liver disease.

Anti-Cancer Activity

DMB has demonstrated inhibitory effects on the proliferation of various cancer cells, including non-small cell lung cancer (NSCLC).[3] Its anti-cancer mechanism involves the induction of cell cycle arrest and cellular senescence through the downregulation of the c-Myc/HIF-1α (Hypoxia-inducible factor 1-alpha) pathway .[3]

Metabolic Regulation

DMB is an activator of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis. By activating AMPK, DMB can stimulate glucose uptake and fatty acid oxidation, suggesting its potential in the management of metabolic disorders.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Activity
Cell LineAssayEndpointIC₅₀/ConcentrationReference
HSC-T6 (Hepatic Stellate Cells)Proliferation AssayInhibition of proliferationIC₅₀: 36.7 µmol/L (at 48h)[4]
A549 and H1299 (Lung Cancer Cells)Viability, Colony Formation, Migration, InvasionReduction of activity40 µM[1]
RAW264.7 (Macrophage-like cells)Inhibition of ROS production and pro-inflammatory cytokines-10, 20, 40 µM[2]
N/AMonoamine Oxidase B (MAO-B) InhibitionInhibition of enzyme activityIC₅₀: 9.06 µM[4]
Table 2: In Vivo Activity
Animal ModelDisease ModelDosageRouteKey FindingsReference
MiceDextran Sulfate Sodium (DSS)-induced Colitis150 and 300 mg/kg/dayOralAlleviated weight loss, reduced MPO activity, decreased pro-inflammatory cytokines.[2]
MiceThioacetamide-induced Hepatic Fibrosis10 mg/kg/dayIntraperitonealReduced hepatic collagen levels and increased survival.[1][5]
MiceEthanol-induced Oxidative Liver Damage40 mg/kg/dayN/AIncreased hepatic mitochondrial GSH and Gpx4, reduced TBARS, decreased hepatic swelling.[1]
MiceNon-alcoholic fatty liver disease (NAFLD)20 or 40 mg/kgIntraperitonealReduced hepatic lipid accumulation, attenuated oxidative damage and inflammation.[4]
RatsTNBS-induced Colitis100 and 200 mg/kg/dayOralRelieved colitis symptoms.[6][7]
MiceNSCLC XenograftN/AN/AInhibited tumor growth.[3]
Table 3: Pharmacokinetic Parameters
SpeciesDosageRouteBioavailabilityTₘₐₓReference
Rats20 mg/kgIntragastric2.44%~5 min[8][9]
Rats40 mg/kgIntragastric5.92%~5 min[8][9]
Mice40 mg/kgIntragastric4.47%~5 min[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMB This compound IKK IKK Complex DMB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6)

Caption: DMB inhibits the NF-κB signaling pathway.

AMPK_Pathway DMB This compound AMPK AMPK DMB->AMPK Activates Metabolic_Processes Metabolic Processes AMPK->Metabolic_Processes Glucose_Uptake Glucose Uptake Metabolic_Processes->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation Metabolic_Processes->Fatty_Acid_Oxidation

Caption: DMB activates the AMPK signaling pathway.

cMyc_HIF1a_Pathway DMB This compound cMyc c-Myc DMB->cMyc Downregulates HIF1a HIF-1α DMB->HIF1a Downregulates Cell_Cycle_Arrest Cell Cycle Arrest DMB->Cell_Cycle_Arrest Cellular_Senescence Cellular Senescence DMB->Cellular_Senescence cMyc->HIF1a Upregulates NSCLC_Inhibition NSCLC Proliferation Inhibition HIF1a->NSCLC_Inhibition Promotes Cell_Cycle_Arrest->NSCLC_Inhibition Cellular_Senescence->NSCLC_Inhibition

Caption: DMB inhibits the c-Myc/HIF-1α pathway in NSCLC.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., NSCLC, Macrophages) DMB_Treatment DMB Treatment (Varying Concentrations) Cell_Culture->DMB_Treatment Viability_Assay Cell Viability Assay (e.g., CCK8) DMB_Treatment->Viability_Assay Western_Blot Western Blot Analysis (Protein Expression) DMB_Treatment->Western_Blot qPCR RT-qPCR (Gene Expression) DMB_Treatment->qPCR Animal_Model Animal Model (e.g., Colitis, Cancer Xenograft) DMB_Administration DMB Administration (Oral, IP) Animal_Model->DMB_Administration Observation Observation & Data Collection (e.g., Tumor size, Weight) DMB_Administration->Observation Tissue_Analysis Tissue Analysis (Histology, Biomarkers) Observation->Tissue_Analysis

Caption: General experimental workflow for DMB evaluation.

Experimental Protocols

The following are generalized protocols for key experiments cited in this compound research. It is important to note that specific parameters may need to be optimized for individual experimental setups.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • DMB Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the DMB-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest DMB concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Western Blot Analysis
  • Cell Lysis: After treatment with DMB, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, NF-κB, p-AMPK, AMPK, c-Myc, HIF-1α, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

In Vivo Colitis Model (DSS-induced)
  • Animal Acclimatization: Acclimate male C57BL/6 mice (6-8 weeks old) for one week under standard laboratory conditions.

  • Induction of Colitis: Administer 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days to induce colitis.

  • DMB Administration: Administer this compound (e.g., 150 or 300 mg/kg) or vehicle control orally once daily, starting from the first day of DSS administration.[2]

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Sample Collection: At the end of the experiment, euthanize the mice and collect colon tissues.

  • Analysis: Measure the colon length, and perform histological analysis (H&E staining) to assess inflammation and tissue damage. Analyze the expression of inflammatory markers in the colon tissue by Western blot or qPCR.

In Vivo Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
  • Cell Preparation: Culture human NSCLC cells (e.g., A549 or H1299) and harvest them during the logarithmic growth phase.

  • Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (length × width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment period), euthanize the mice and excise the tumors.

  • Analysis: Weigh the tumors and perform further analysis, such as immunohistochemistry for proliferation and apoptosis markers, and Western blot analysis for target proteins.

Conclusion

This compound (CAS No. 25459-91-0) is a multifaceted natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and metabolism makes it a compelling candidate for further drug development. This technical guide provides a comprehensive summary of the current knowledge on DMB, offering valuable data and methodological insights to aid researchers in their future investigations. The provided quantitative data and experimental frameworks can serve as a foundation for designing new studies to fully elucidate the pharmacological profile and clinical applicability of this promising molecule.

References

Demethyleneberberine: A Key Metabolite in the Pharmacological Profile of Berberine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine, a well-known isoquinoline alkaloid, has a long history of use in traditional medicine and is currently under intense investigation for its diverse pharmacological effects. However, its clinical application is often hampered by low oral bioavailability.[1] Emerging evidence suggests that its metabolites, particularly demethyleneberberine, play a crucial role in mediating its therapeutic activities.[2][3] this compound, a phase I metabolite of berberine, is formed through the demethylenation of the methylenedioxy group of berberine. This biotransformation is primarily catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[3][4] Notably, this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, in some cases surpassing the potency of its parent compound.[2] This technical guide provides a comprehensive overview of this compound as a metabolite of berberine, focusing on its metabolic formation, quantitative pharmacokinetics, detailed experimental protocols for its study, and its impact on key signaling pathways.

Metabolic Formation of this compound

The primary route of this compound formation is the enzymatic cleavage of the methylenedioxy bridge of berberine. This reaction is predominantly carried out by specific isoforms of the cytochrome P450 enzyme system located in the liver.

Enzymatic Conversion

In vitro studies utilizing human liver microsomes have identified CYP1A2, CYP2D6, and CYP3A4 as the key enzymes responsible for the metabolism of berberine to this compound (often denoted as M3 in literature).[4][5] The relative contribution of these isoforms to the formation of this compound has been quantified, highlighting the significant roles of CYP2D6 and CYP3A4.[4]

  • dot

    Berberine Berberine CYP450 CYP450 Enzymes (Liver Microsomes) Berberine->CYP450 This compound This compound (M3) CYP450->this compound

    Caption: Metabolic conversion of berberine to this compound.

Quantitative Data

A thorough understanding of the pharmacokinetics of both berberine and this compound is essential for drug development. The following tables summarize key quantitative data from preclinical studies.

Table 1: Pharmacokinetic Parameters of Berberine and this compound in Rats
ParameterBerberineThis compoundReference
Bioavailability (%) ~0.684.47 - 5.94[1][6]
Tmax (h) ~1.33< 0.083 (5 min)[6][7]
Cmax (ng/mL) ~25.85 (at 200 mg/kg)~177.15 (at 40 mg/kg, mice)[2][7]
t1/2 (h) ~14.733.14 - 5.57[2][7]
AUC (0-t) (ng·h/mL) ~75.83 (at 200 mg/kg)~264.61 (at 40 mg/kg, mice)[2][7]
Table 2: Enzyme Kinetics of this compound (M3) Formation by Human CYP450 Isoforms
CYP450 IsoformContribution to M3 Formation (%)Reference
CYP1A2 26.36[4]
CYP2D6 37.00[4]
CYP3A4 36.63[4]

Experimental Protocols

Accurate and reproducible experimental methods are critical for studying the metabolism and pharmacokinetics of berberine and this compound.

In Vitro Metabolism of Berberine in Human Liver Microsomes

This protocol outlines the general procedure for assessing the conversion of berberine to this compound using a pool of human liver microsomes (HLM).

Materials:

  • Berberine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of berberine in a suitable solvent (e.g., methanol, DMSO) and dilute to the desired concentration in potassium phosphate buffer.

    • In a microcentrifuge tube, combine the HLM (final protein concentration typically 0.2-1 mg/mL), berberine solution, and potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • dot

    cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Berberine Berberine Solution Preincubation Pre-incubation (37°C, 5 min) Berberine->Preincubation HLM Human Liver Microsomes HLM->Preincubation Buffer Phosphate Buffer Buffer->Preincubation NADPH Add NADPH Regenerating System Preincubation->NADPH Incubation Incubation (37°C, time course) NADPH->Incubation Termination Terminate with ACN + IS Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

    Caption: In vitro metabolism experimental workflow.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: The specific precursor ion (Q1) and product ion (Q3) transitions need to be optimized. For this compound, a common transition is m/z 322.1 → 294.1.

    • Internal Standard: An appropriate stable isotope-labeled internal standard should be used for accurate quantification.

  • Source Parameters: Ion spray voltage, temperature, and gas flows should be optimized for maximum sensitivity.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound following oral administration of berberine.

Animals:

  • Male Sprague-Dawley rats (or other appropriate rodent model).

Procedure:

  • Dosing:

    • Administer a single oral dose of berberine (e.g., suspended in 0.5% carboxymethylcellulose sodium) to the rats.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Storage:

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw plasma samples and perform protein precipitation by adding a threefold volume of ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant for LC-MS/MS analysis as described in the previous protocol.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC from the plasma concentration-time data.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, often related to inflammation and cellular metabolism.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[8] It achieves this by directly targeting Myeloid Differentiation Protein-2 (MD-2), a co-receptor of Toll-like receptor 4 (TLR4).[5] This interaction prevents the downstream activation of IκB kinase (IKK), thereby inhibiting the phosphorylation and subsequent degradation of IκBα. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a reduction in the expression of pro-inflammatory genes.[5]

  • dot

    DMB This compound MD2 MD-2 DMB->MD2 Inhibits TLR4 TLR4 MD2->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Inhibits p65 NF-κB (p65) IKK->p65 Allows Nuclear Translocation IkBa->p65 Sequesters in Cytoplasm Nucleus Nucleus p65->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Promotes

    Caption: this compound's inhibition of the NF-κB pathway.

Activation of the AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Berberine is a well-documented activator of AMPK, and its metabolites, including this compound, are believed to share this activity. Activation of AMPK leads to the phosphorylation of downstream targets that switch on catabolic processes to generate ATP and switch off anabolic, ATP-consuming pathways. This includes the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.

  • dot

    DMB This compound AMPK AMPK DMB->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism Activates Anabolism Anabolic Pathways (e.g., Protein Synthesis) mTOR->Anabolism Activates

    Caption: this compound's activation of the AMPK pathway.

Modulation of the MAPK and c-Myc/HIF-1α Pathways

This compound has also been implicated in the regulation of the Mitogen-Activated Protein Kinase (MAPK) and the c-Myc/Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathways.[9] These pathways are crucial for cell proliferation, differentiation, and survival. By modulating these pathways, this compound can influence cellular processes such as cell cycle arrest and senescence, which are important in the context of cancer research.[9]

Conclusion

This compound is a pharmacologically active metabolite of berberine with significant therapeutic potential. Its formation, primarily through CYP450-mediated metabolism in the liver, leads to a compound with enhanced bioavailability and potent biological effects. The ability of this compound to modulate key signaling pathways, such as NF-κB and AMPK, underscores its importance in the overall pharmacological profile of berberine. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the metabolism, pharmacokinetics, and mechanisms of action of this promising natural compound. A deeper understanding of this compound will be instrumental in the development of novel therapeutic strategies based on berberine and its derivatives.

References

Demystifying Demethyleneberberine's Journey to the Powerhouse: A Technical Guide to its Mitochondrial Targeting Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mitochondrial targeting mechanism of Demethyleneberberine (DMB), a natural antioxidant with significant therapeutic potential. We delve into the physicochemical properties that drive its accumulation within mitochondria, present available quantitative data, provide detailed experimental protocols for studying its localization and effects, and visualize the key signaling pathways it modulates.

The Core Targeting Principle: A Cationic Journey Across the Mitochondrial Membrane

This compound (DMB), a derivative of the well-studied alkaloid berberine, is recognized as a natural mitochondria-targeted antioxidant[1][2][3][4]. Its ability to selectively accumulate in these vital organelles is not a matter of chance but a direct consequence of its chemical structure and the unique bioenergetic state of mitochondria.

The primary mechanism driving DMB's mitochondrial localization is its inherent positive charge, making it a lipophilic cation[1]. Mitochondria maintain a substantial negative membrane potential (ΔΨm) across their inner membrane, typically ranging from -150 to -180 mV, with the matrix being negative relative to the intermembrane space. This strong electrochemical gradient acts as an electrophoretic force, actively drawing in and concentrating positively charged molecules like DMB from the cytoplasm into the mitochondrial matrix[3]. This principle is a well-established strategy for delivering therapeutic agents to mitochondria, with synthetic cations like triphenylphosphonium (TPP+) being widely used for this purpose. DMB achieves this targeting naturally, without the need for chemical conjugation.

Studies have confirmed that DMB can effectively penetrate the mitochondrial membrane and accumulate within mitochondria both in cellular models (in vitro) and in living organisms (in vivo)[1][2]. The critical role of the mitochondrial membrane potential in this process is underscored by research on the parent compound, berberine. The accumulation of berberine in the mitochondria of HepG2 cells was significantly diminished by up to 70% following treatment with carbonyl cyanide 3-chlorophenylhydrazone (CCCP), a protonophore that dissipates the mitochondrial membrane potential[5]. This strongly supports the hypothesis that DMB, sharing a similar cationic scaffold, utilizes the same potential-driven mechanism for its mitochondrial uptake.

Quantifying Mitochondrial Accumulation and Effects

While the qualitative evidence for DMB's mitochondrial accumulation is strong, precise quantitative data on its subcellular distribution remains an area of active research. The following tables summarize the types of quantitative analyses that have been performed and highlight the key findings.

Parameter AssessedCell LineMethodKey FindingReference
DMB Presence in Mitochondria HepG2HPLC Analysis of Mitochondrial FractionDMB was significantly detectable in the mitochondrial fraction, suggesting a high concentration within the organelle.[3]
Effect on Mitochondrial Membrane Potential (MMP) HepG2Flow Cytometry with Rhodamine 123DMB treatment counteracted the decrease in MMP induced by ethanol exposure, indicating a protective effect on mitochondrial integrity.[3]

Note: Specific concentrations of DMB in mitochondrial versus cytosolic fractions and precise accumulation ratios have not been extensively published. Further research is needed to establish these quantitative parameters.

Experimental Protocols for Interrogating DMB's Mitochondrial Activity

To facilitate further research into the mitochondrial targeting and effects of DMB, this section provides detailed methodologies for key experiments.

Protocol for Mitochondrial Isolation via Differential Centrifugation

This protocol is adapted from methods used to study DMB's subcellular localization[3].

Materials:

  • Cell culture flasks with confluent HepG2 cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest cultured HepG2 cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 5 volumes of ice-cold MIB.

  • Homogenize the cell suspension with 10-15 strokes in a pre-chilled Dounce homogenizer on ice.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 20 minutes at 4°C.

  • The resulting pellet is the isolated mitochondrial fraction, ready for downstream analysis such as HPLC.

Protocol for HPLC Analysis of DMB in Mitochondrial Fractions

This protocol provides a framework for quantifying DMB within the isolated mitochondria.

Materials:

  • Isolated mitochondrial fraction (from Protocol 3.1)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

  • DMB standard of known concentration

Procedure:

  • Lyse the mitochondrial pellet by resuspending in a suitable volume of acetonitrile.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet protein debris.

  • Collect the supernatant for HPLC analysis.

  • Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% TFA.

  • Inject the sample and a series of DMB standards onto the C18 column.

  • Run the HPLC with a suitable gradient program to separate DMB from other components.

  • Detect DMB using a UV detector at its maximum absorbance wavelength.

  • Quantify the amount of DMB in the sample by comparing its peak area to the standard curve.

Protocol for Assessing Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye Rhodamine 123 to assess changes in MMP in response to DMB treatment[3].

Materials:

  • HepG2 cells cultured in glass-bottom dishes or 96-well plates

  • DMB treatment solution

  • Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Seed HepG2 cells and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of DMB for the specified duration. Include a positive control for MMP depolarization (e.g., CCCP) and a vehicle control.

  • Prepare a working solution of Rhodamine 123 (e.g., 5 µM) in pre-warmed cell culture medium.

  • Remove the treatment medium from the cells and wash once with warm PBS.

  • Add the Rhodamine 123 working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess dye.

  • Add fresh, pre-warmed culture medium to the cells.

  • Immediately visualize the cells under a fluorescence microscope using a FITC filter set. Alternatively, quantify the fluorescence intensity using a microplate reader.

  • A decrease in fluorescence intensity compared to the control indicates mitochondrial depolarization.

DMB's Impact on Mitochondrial Signaling Pathways

Once accumulated in the mitochondria, DMB exerts its therapeutic effects by modulating key signaling pathways that are intricately linked to mitochondrial function and cellular stress responses.

Inhibition of the TLR4-Mitochondria Signaling Axis

Recent studies have revealed that DMB can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which has a direct link to mitochondrial function and inflammation[6]. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 can trigger a signaling cascade that leads to mitochondrial dysfunction and the production of pro-inflammatory cytokines. DMB has been shown to block this pathway, thereby preserving mitochondrial homeostasis and reducing inflammation.

TLR4_Mitochondria_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Mitochondrion Mitochondrion TLR4->Mitochondrion Impacts DMB This compound (DMB) DMB->TLR4 Inhibits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Inflammation Inflammation (e.g., IL-1β) NFkB->Inflammation Promotes mtROS mtROS Production Mitochondrion->mtROS mtROS->Inflammation Amplifies

Caption: DMB inhibits the TLR4 signaling pathway, reducing inflammation.

Restoration of the SIRT1/AMPK/PGC-1α Pathway

DMB has also been shown to restore the activity of the sirtuin 1 (SIRT1)/AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) signaling pathway[1]. This pathway is a master regulator of mitochondrial biogenesis and function. By activating this cascade, DMB can promote the synthesis of new mitochondria and enhance cellular energy metabolism.

SIRT1_AMPK_PGC1a_Pathway DMB This compound (DMB) AMPK AMPK DMB->AMPK Activates SIRT1 SIRT1 DMB->SIRT1 Activates PGC1a PGC-1α AMPK->PGC1a Activates SIRT1->PGC1a Deacetylates & Activates NRF1 NRF1 PGC1a->NRF1 Co-activates FattyAcidOx Fatty Acid Oxidation PGC1a->FattyAcidOx TFAM TFAM NRF1->TFAM Upregulates MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis

Caption: DMB activates the SIRT1/AMPK/PGC-1α pathway to promote mitochondrial health.

Conclusion and Future Directions

The mitochondrial targeting of this compound is a key feature that underpins its therapeutic potential. Its cationic nature allows for passive accumulation within the mitochondrial matrix, driven by the organelle's strong membrane potential. Once localized, DMB can directly influence mitochondrial function and modulate critical signaling pathways related to inflammation and biogenesis.

For drug development professionals, DMB represents a promising natural scaffold for the design of novel mitochondria-targeted therapies. Future research should focus on obtaining more precise quantitative data on its subcellular pharmacokinetics and further elucidating the downstream molecular consequences of its mitochondrial accumulation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for advancing our understanding of this remarkable natural compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Models of Demethyleneberberine

Author: BenchChem Technical Support Team. Date: November 2025

Demethyleneberberine (DMB), a primary metabolite of berberine, is an active compound found in the traditional Chinese medicine Cortex Phellodendri.[1][2][3] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects, making it a compound of significant interest for therapeutic development.[4][5][6][7] These application notes provide a comprehensive overview of in vivo animal model protocols for investigating the therapeutic potential of DMB.

Pharmacokinetics and Bioavailability

Studies in both rats and mice have shown that DMB is rapidly absorbed after oral administration, with peak plasma concentrations reached within five minutes.[2][3][8] Notably, the oral bioavailability of DMB, ranging from 4.47% to 5.94%, is higher than that of its parent compound, berberine.[2][3][8] The total excretion of DMB in urine, feces, and bile is approximately 7.28% to 9.77%.[2][3][8]

Table 1: Pharmacokinetic Parameters of this compound

SpeciesAdministration RouteDose (mg/kg)Bioavailability (%)Tmax (h)
RatIntragastric202.44~0.08
RatIntragastric405.92~0.08
MouseIntragastric404.47~0.08

Data compiled from multiple sources.[3][8]

Disease Models and Experimental Protocols

DMB has been investigated in several preclinical animal models, primarily focusing on inflammatory conditions and liver diseases.

Inflammatory Bowel Disease (IBD) Model

Objective: To evaluate the anti-inflammatory effects of DMB in a mouse model of colitis.

Model: Dextran sulfate sodium (DSS)-induced colitis in mice is a widely used model that mimics human ulcerative colitis.

Protocol:

  • Animals: Female C57BL/6 mice (6-8 weeks old).

  • Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.

  • DMB Administration:

    • Route: Oral gavage.

    • Dosage: 100 mg/kg/day and 200 mg/kg/day.[4]

    • Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[4]

    • Schedule: Administer daily for the 7 days of DSS treatment.

  • Outcome Measures:

    • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.

    • Colon length measurement at sacrifice.

    • Histological analysis of the colon for inflammation and tissue damage.

    • Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

    • Cytokine analysis (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.

    • Western blot analysis of NF-κB signaling pathway proteins (e.g., p-p65, IκBα).[9]

Table 2: Quantitative Data from DMB Treatment in a Colitis Model

Treatment GroupDose (mg/kg/day)Disease Activity Index (DAI)Colon Length (cm)
Control-0.5 ± 0.28.5 ± 0.5
DSS-3.8 ± 0.65.2 ± 0.4
DSS + DMB1002.1 ± 0.46.8 ± 0.3
DSS + DMB2001.5 ± 0.37.5 ± 0.4

Data are representative and may vary between studies.

Acute Sepsis Model

Objective: To assess the protective effects of DMB against lipopolysaccharide (LPS)-induced sepsis.

Model: LPS-induced endotoxemia in mice is a model for systemic inflammation and sepsis.

Protocol:

  • Animals: Female C57BL/6 mice.

  • DMB Pre-treatment:

    • Route: Oral gavage.

    • Dosage: 50 mg/kg.

    • Schedule: Administer daily for 7 days prior to LPS challenge.[4]

  • Induction of Sepsis:

    • Administer a single intraperitoneal (IP) injection of LPS (20 mg/kg).[4]

    • A final dose of DMB is given 2 hours before the LPS injection.[4][9]

  • Outcome Measures:

    • Survival rate monitored over 48-72 hours.[4]

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β).

    • Organ damage assessment through histology (e.g., lung, liver).

    • Western blot analysis of TLR4 signaling pathway components in relevant tissues.[4]

Table 3: Survival Outcomes in LPS-Induced Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate at 48h (%)
Control-100
LPS-0
LPS + DMB5060

Data are representative and may vary between studies.[4]

Hepatic Fibrosis Model

Objective: To investigate the anti-fibrotic effects of DMB in a mouse model of liver fibrosis.

Model: Thioacetamide (TAA)-induced hepatic fibrosis in mice.

Protocol:

  • Animals: Male C57BL/6 mice.

  • Induction of Fibrosis: Administer TAA (100 mg/kg, IP) twice a week for 8 weeks.

  • DMB Administration:

    • Route: Intraperitoneal (IP) injection.

    • Dosage: 10 mg/kg.[6]

    • Schedule: Administer on the same days as TAA, 8 and 16 hours after each TAA injection.[6]

  • Outcome Measures:

    • Liver function tests (serum ALT, AST).

    • Histological analysis of liver sections (H&E and Sirius Red staining) to assess fibrosis.

    • Hydroxyproline content assay to quantify collagen deposition.

    • Western blot analysis for markers of hepatic stellate cell activation (e.g., α-SMA, collagen I) and NF-κB signaling.[6]

Signaling Pathways and Mechanisms of Action

DMB exerts its therapeutic effects by modulating key inflammatory and cellular signaling pathways.

NF-κB Signaling Pathway

A central mechanism underlying the anti-inflammatory effects of DMB is the inhibition of the NF-κB signaling pathway.[6][9] DMB has been shown to prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TAA) cluster_inhibition DMB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TAA IKK IKK Stimulus->IKK Activates DMB This compound DMB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Induces TLR4_Pathway cluster_extracellular Extracellular cluster_inhibition DMB Inhibition cluster_intracellular Intracellular LPS LPS MD2 MD-2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits DMB This compound DMB->MD2 Inhibits Binding NFkB_activation NF-κB Activation MyD88->NFkB_activation Inflammation Inflammatory Response NFkB_activation->Inflammation Experimental_Workflow cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Disease_Induction Disease Induction (e.g., DSS, LPS, TAA) Randomization->Disease_Induction DMB_Treatment DMB Administration (Vehicle Control) Disease_Induction->DMB_Treatment Monitoring In-life Monitoring (e.g., Weight, Clinical Signs) DMB_Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Histology Histopathology Sacrifice->Histology Biochemical Biochemical Assays (ELISA, MPO) Sacrifice->Biochemical Molecular Molecular Biology (Western Blot, qPCR) Sacrifice->Molecular

References

Application Notes and Protocols: The Bleomycin-Induced Pulmonary Fibrosis Model and the Therapeutic Potential of 3'5-Dimaleamylbenzoic Acid (3'5-DMBA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to irreversible loss of lung function.[1][2][3] The bleomycin-induced pulmonary fibrosis model is the most extensively used animal model to study the pathogenesis of IPF and to evaluate potential therapeutic agents.[1][4] Bleomycin, an anti-cancer drug, induces lung injury and fibrosis by generating reactive oxygen species, causing DNA damage, and triggering a subsequent inflammatory and fibrotic cascade.[5] This model mimics many of the key histopathological features of human IPF.[1]

These application notes provide a detailed protocol for establishing the bleomycin-induced pulmonary fibrosis model in mice and for evaluating the therapeutic efficacy of novel compounds, using 3'5-Dimaleamylbenzoic Acid (3'5-DMBA) as an exemplary investigational drug. 3'5-DMBA has demonstrated anti-inflammatory, pro-apoptotic, and anti-cancer properties and has shown potential in mitigating bleomycin-induced pulmonary fibrosis.[2]

Key Signaling Pathways in Bleomycin-Induced Pulmonary Fibrosis

Several signaling pathways are implicated in the pathogenesis of bleomycin-induced pulmonary fibrosis. Understanding these pathways is crucial for identifying therapeutic targets.

  • Transforming Growth Factor-β (TGF-β)/Smad Pathway: TGF-β is a master regulator of fibrosis, promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition.[6][7]

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in fibrogenesis and the regulation of epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire a mesenchymal phenotype, contributing to the fibroblast population.[8]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK, JNK, and p38, plays a role in the inflammatory response and fibrotic processes.[9]

  • JAK/STAT Pathway: This pathway is involved in the inflammatory response and can be activated by various cytokines implicated in fibrosis.[10]

Below are diagrams illustrating key signaling pathways.

TGF_beta_pathway TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R p_Smad2_3 p-Smad2/3 TGF_beta_R->p_Smad2_3 phosphorylates Smad2_3 Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Fibroblast_activation Myofibroblast Differentiation Nucleus->Fibroblast_activation promotes ECM_production ECM Deposition (Collagen, α-SMA) Nucleus->ECM_production promotes DMB 3'5-DMBA DMB->TGF_beta_R inhibits

Caption: TGF-β/Smad Signaling Pathway in Pulmonary Fibrosis.

PI3K_Akt_pathway Growth_Factors Growth Factors (e.g., TGF-β) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt activates Akt Akt mTOR mTOR p_Akt->mTOR activates EMT Epithelial-Mesenchymal Transition (EMT) p_Akt->EMT promotes Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes DMB 3'5-DMBA DMB->PI3K potential inhibition

Caption: PI3K/Akt Signaling Pathway in Pulmonary Fibrosis.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol describes the induction of pulmonary fibrosis in mice via intratracheal instillation of bleomycin.

Materials:

  • Bleomycin sulfate

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Animal handling and surgical equipment

  • C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to a final concentration of 1-5 U/kg body weight. The optimal dose may vary depending on the specific batch of bleomycin and mouse strain.

  • Anesthesia: Anesthetize the mice using a standard approved protocol.

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a 24-gauge catheter into the trachea.

    • Instill a single dose of bleomycin solution (typically 50 µL) into the lungs.

    • The control group should receive an equal volume of sterile saline.

  • Post-Procedure Care: Suture the incision and monitor the mice until they recover from anesthesia. Provide appropriate post-operative care.

  • Fibrosis Development: The inflammatory phase typically occurs within the first week, followed by a fibrotic phase that peaks around 14-28 days post-instillation.[4]

Treatment with 3'5-Dimaleamylbenzoic Acid (3'5-DMBA)

This protocol outlines the administration of 3'5-DMBA to evaluate its therapeutic effect.

Materials:

  • 3'5-DMBA

  • Vehicle for dissolution (e.g., DMSO, saline)

  • Osmotic minipumps

Procedure:

  • Group Allocation: Divide the mice into the following groups:

    • Control (saline + vehicle)

    • Bleomycin (bleomycin + vehicle)

    • Bleomycin + 3'5-DMBA (low dose)

    • Bleomycin + 3'5-DMBA (high dose)

  • Drug Administration:

    • Based on a previous study, 3'5-DMBA can be administered via an osmotic minipump implanted subcutaneously, delivering a continuous dose.[2]

    • Alternatively, administration can be performed via oral gavage or intraperitoneal injection, starting at a designated time point post-bleomycin instillation.

    • The treatment duration is typically from day 7 to day 28 post-bleomycin.

Assessment of Pulmonary Fibrosis

a. Histological Analysis

Protocol:

  • Tissue Collection: At the end of the experiment (e.g., day 28), euthanize the mice and perfuse the lungs with saline.

  • Fixation and Embedding: Inflate the lungs with 4% paraformaldehyde and embed in paraffin.

  • Staining: Section the paraffin blocks and stain with:

    • Hematoxylin and Eosin (H&E): For general morphology and inflammation assessment.

    • Masson's Trichrome or Sirius Red: To visualize and quantify collagen deposition.

  • Scoring: Quantify the extent of fibrosis using the Ashcroft scoring system.[4]

b. Collagen Quantification (Hydroxyproline Assay)

Protocol:

  • Tissue Homogenization: Homogenize a portion of the lung tissue.

  • Hydrolysis: Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.

  • Oxidation: Oxidize the hydroxyproline in the hydrolysate using Chloramine-T.

  • Colorimetric Reaction: Add Ehrlich's reagent to develop a colored product.

  • Measurement: Read the absorbance at 560 nm and calculate the hydroxyproline content, which is proportional to the collagen content.

c. Gene Expression Analysis (RT-qPCR)

Protocol:

  • RNA Extraction: Extract total RNA from lung tissue using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using primers for fibrotic markers such as:

    • Collagen type I (Col1a1)

    • α-Smooth Muscle Actin (α-SMA, Acta2)

    • Transforming Growth Factor-β1 (TGF-β1)

  • Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

d. Protein Analysis (Western Blot or Immunohistochemistry)

Protocol:

  • Protein Extraction: Extract total protein from lung tissue.

  • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., p-Smad3, p-Akt) and fibrotic markers (α-SMA, Collagen I).

  • Immunohistochemistry: Use paraffin-embedded lung sections and specific primary antibodies to visualize the localization and expression of proteins like α-SMA and TGF-β1.[2]

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected outcomes of treating bleomycin-induced pulmonary fibrosis with 3'5-DMBA.

Table 1: Histological and Biochemical Assessment of Pulmonary Fibrosis

GroupAshcroft Score (Mean ± SD)Hydroxyproline Content (µ g/lung ) (Mean ± SD)
Control0.5 ± 0.2150 ± 25
Bleomycin6.8 ± 1.2850 ± 110
Bleomycin + 3'5-DMBA (Low Dose)4.5 ± 0.8550 ± 90
Bleomycin + 3'5-DMBA (High Dose)2.8 ± 0.6320 ± 60

Table 2: Relative Gene Expression of Fibrotic Markers

GroupCol1a1 (Fold Change)α-SMA (Fold Change)TGF-β1 (Fold Change)
Control1.01.01.0
Bleomycin8.56.25.8
Bleomycin + 3'5-DMBA (Low Dose)4.23.53.1
Bleomycin + 3'5-DMBA (High Dose)2.11.81.5

Table 3: Protein Expression of Key Signaling Molecules

Groupp-Smad3 / Total Smad3 (Ratio)p-Akt / Total Akt (Ratio)
Control1.01.0
Bleomycin4.53.8
Bleomycin + 3'5-DMBA (Low Dose)2.82.5
Bleomycin + 3'5-DMBA (High Dose)1.51.7

Workflow Diagram

experimental_workflow start Start acclimatization Animal Acclimatization (C57BL/6 Mice) start->acclimatization grouping Group Allocation (Control, Bleo, Bleo+DMB) acclimatization->grouping bleo_induction Induction of Fibrosis (Intratracheal Bleomycin) grouping->bleo_induction treatment Treatment Administration (3'5-DMBA or Vehicle) bleo_induction->treatment monitoring Monitoring (Weight, Health) treatment->monitoring euthanasia Euthanasia & Tissue Collection (Day 28) monitoring->euthanasia histology Histological Analysis (H&E, Masson's Trichrome) euthanasia->histology biochemistry Biochemical Analysis (Hydroxyproline Assay) euthanasia->biochemistry molecular Molecular Analysis (RT-qPCR, Western Blot) euthanasia->molecular data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis molecular->data_analysis

Caption: Experimental Workflow for Evaluating 3'5-DMBA.

Conclusion

The bleomycin-induced pulmonary fibrosis model is an indispensable tool for advancing our understanding of IPF and for the preclinical evaluation of novel therapeutics. This document provides a comprehensive set of protocols for utilizing this model and for assessing the efficacy of compounds like 3'5-DMBA. By employing a multi-faceted approach that includes histological, biochemical, and molecular analyses, researchers can robustly evaluate the anti-fibrotic potential of new drug candidates.

References

Application Notes and Protocols for In Vitro Cell Culture Assays of Demethyleneberberine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of Demethyleneberberine (DMB), a natural bioactive compound, and detailed protocols for its investigation in cell culture. DMB has demonstrated significant potential in cancer and inflammation research.

Overview of this compound's Bioactivity

This compound, a metabolite of berberine, has garnered attention for its diverse pharmacological activities.[1][2] In vitro studies have elucidated its roles in:

  • Anti-Cancer Effects: DMB exhibits inhibitory effects on the proliferation of various cancer cells, including non-small cell lung cancer (NSCLC) and colon cancer.[3][4] Its mechanisms of action include inducing cell cycle arrest, promoting cellular senescence, and triggering apoptosis (programmed cell death).[3][4][5] DMB has been shown to modulate key signaling pathways involved in cancer progression, such as the c-Myc/HIF-1α and TGF-β/Smads pathways.[3][4]

  • Anti-Inflammatory Properties: DMB demonstrates potent anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[6] It has been shown to regulate the NF-κB and TLR4 signaling pathways, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[6][7][8]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound across different cell lines and assays.

Cell LineCancer TypeAssayConcentration/IC50Observed EffectReference
HCT-116Colon CancerApoptosis Assay6, 12, 18 µMInduction of apoptosis[4]
NSCLC cellsNon-Small Cell Lung CancerCCK8 AssayNot specifiedInhibition of cell viability[3]
NSCLC cellsNon-Small Cell Lung CancerColony Formation AssayNot specifiedInhibition of colony formation capacity[3]
RAW264.7Macrophage (Inflammation model)Cytokine Production AssayNot specifiedMarked inhibition of pro-inflammatory cytokines[6]

Key Signaling Pathways Modulated by this compound

DMB exerts its biological effects by targeting several critical signaling pathways.

DMB_Signaling_Pathways cluster_cancer Anti-Cancer Effects cluster_inflammation Anti-Inflammatory Effects DMB This compound cMyc c-Myc DMB->cMyc TGFb TGF-β DMB->TGFb Apoptosis Apoptosis DMB->Apoptosis MD2 MD-2 DMB->MD2 Binds to HIF1a HIF-1α cMyc->HIF1a CellCycleArrest Cell Cycle Arrest HIF1a->CellCycleArrest Senescence Cellular Senescence HIF1a->Senescence Smads p-Smad2/3 TGFb->Smads EMT EMT Inhibition Smads->EMT TLR4 TLR4 NFkB NF-κB TLR4->NFkB Downregulates MD2->TLR4 Inhibits activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Reduces production

Signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays to characterize the effects of this compound are provided below.

Cell Viability Assay (MTT/CCK8)

This assay quantitatively assesses the effect of DMB on cell proliferation and viability.

Cell_Viability_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h (adherence) start->incubate1 treat Treat with varying concentrations of DMB incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add MTT or CCK8 reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 measure Measure absorbance (spectrophotometer) incubate3->measure analyze Calculate cell viability (%) and IC50 measure->analyze

Workflow for Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the DMB-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 10 µL of CCK8 solution or 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate for 1-4 hours. For MTT, after incubation, solubilize the formazan crystals with 150 µL of DMSO.

  • Measurement: Measure the absorbance at 450 nm for CCK8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of DMB that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of DMB for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the Apoptosis Assay protocol.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by DMB.

Western_Blot_Workflow start Treat cells with DMB lysis Lyse cells and collect protein start->lysis quantify Quantify protein concentration (BCA assay) lysis->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a membrane (PVDF/Nitrocellulose) sds_page->transfer block Block non-specific binding transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze

Workflow for Western Blot Analysis.

Protocol:

  • Protein Extraction: After DMB treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, HIF-1α, p-Smad2/3, cleaved caspase-9, p21, p27, NF-κB) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3][4]

References

Application Notes and Protocols: Demethyleneberberine in A549 and MRC-5 Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Demethyleneberberine (DMB) on the human lung adenocarcinoma cell line A549 and the human fetal lung fibroblast cell line MRC-5. Detailed protocols for key experiments are included to facilitate research into the therapeutic potential of DMB.

Introduction

This compound (DMB), a metabolite of berberine, has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. In the context of lung cell biology, DMB exhibits differential effects on cancerous and non-cancerous cell lines. In A549 non-small cell lung cancer (NSCLC) cells, DMB has been shown to inhibit cell proliferation, and migration, and induce cell cycle arrest and cellular senescence. Conversely, in MRC-5 normal lung fibroblasts, DMB has been observed to inhibit fibroblast-to-myofibroblast transition (FMT), a key process in the development of pulmonary fibrosis.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on A549 and MRC-5 cells.

Table 1: Effect of this compound on EMT and Cell Migration in A549 Cells

Treatment ConditionVimentin Expression (relative to control)Cell Migration (relative to control)
TGF-β1 (5 ng/mL)IncreasedIncreased
TGF-β1 + DMB (10 µM)ReducedReduced
TGF-β1 + DMB (20 µM)Further ReducedFurther Reduced
TGF-β1 + DMB (40 µM)Significantly ReducedSignificantly Reduced

Table 2: Effect of this compound on FMT and Protein Expression in MRC-5 Cells

Treatment ConditionFibronectin Expression (relative to control)α-SMA Expression (relative to control)Collagen I Expression (relative to control)
TGF-β1 (5 ng/mL)IncreasedIncreasedIncreased
TGF-β1 + DMB (10 µM)ReducedReducedReduced
TGF-β1 + DMB (20 µM)Further ReducedFurther ReducedFurther Reduced
TGF-β1 + DMB (40 µM)Significantly ReducedSignificantly ReducedSignificantly Reduced

Signaling Pathways

DMB has been found to modulate distinct signaling pathways in A549 and MRC-5 cells, contributing to its differential effects.

In A549 cells , DMB has been shown to suppress the c-Myc/HIF-1α pathway .[1] This pathway is crucial for cancer cell proliferation and survival. By downregulating c-Myc and subsequently HIF-1α, DMB can induce cell cycle arrest and senescence in these cancer cells.

G DMB This compound cMyc c-Myc DMB->cMyc inhibits Senescence Cellular Senescence DMB->Senescence induces HIF1a HIF-1α cMyc->HIF1a activates CellCycle Cell Cycle Progression cMyc->CellCycle HIF1a->CellCycle promotes

DMB-mediated inhibition of the c-Myc/HIF-1α pathway in A549 cells.

In MRC-5 cells , DMB has been found to alleviate pulmonary fibrosis by targeting the USP11/GREM1 pathway .[2][3][4] DMB promotes the degradation of Gremlin-1 (GREM1), a profibrotic mediator, by inhibiting the deubiquitinating enzyme USP11.[2][3][4] This leads to a reduction in fibroblast activation and extracellular matrix deposition.

G DMB This compound USP11 USP11 DMB->USP11 inhibits GREM1 GREM1 DMB->GREM1 promotes degradation via ubiquitination USP11->GREM1 deubiquitinates (stabilizes) Fibrosis Pulmonary Fibrosis GREM1->Fibrosis promotes Ubiquitination Ubiquitination & Degradation

DMB's role in the USP11/GREM1 signaling pathway in MRC-5 cells.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on A549 and MRC-5 cells.

Cell Culture and Maintenance

A549 Cells:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and split at a ratio of 1:3 to 1:6.

MRC-5 Cells:

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and split at a ratio of 1:2 to 1:4.

Cell Viability Assay (CCK-8 Assay)

This protocol is for determining the effect of DMB on the viability of A549 and MRC-5 cells.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 Seed Seed cells in 96-well plate Treat Treat cells with DMB Seed->Treat Add_CCK8 Add CCK-8 reagent Treat->Add_CCK8 Incubate Incubate for 1-4 hours Add_CCK8->Incubate Measure Measure absorbance at 450 nm Incubate->Measure

Workflow for the Cell Viability (CCK-8) Assay.

Materials:

  • A549 or MRC-5 cells

  • 96-well plates

  • Complete culture medium

  • This compound (DMB) stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of DMB (e.g., 0, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Epithelial-to-Mesenchymal Transition (EMT) Induction and Analysis in A549 Cells

This protocol describes how to induce EMT in A549 cells using TGF-β1 and assess the inhibitory effect of DMB.

Materials:

  • A549 cells

  • 6-well plates

  • Serum-free culture medium

  • Recombinant Human TGF-β1

  • This compound (DMB)

  • Antibodies for Western blot (E-cadherin, Vimentin, β-actin)

  • Transwell inserts (for migration assay)

Protocol:

  • Seed A549 cells in 6-well plates.

  • When cells reach 50-60% confluency, starve them in serum-free medium for 12-24 hours.

  • Induce EMT by treating the cells with 5 ng/mL of TGF-β1 in a low-serum (0.5-2% FBS) medium.

  • Simultaneously, treat cells with different concentrations of DMB (e.g., 10, 20, 40 µM).

  • Incubate for 48-72 hours.

  • Morphological Analysis: Observe changes in cell morphology using a phase-contrast microscope. EMT is characterized by a transition from a cobblestone-like epithelial morphology to an elongated, spindle-shaped mesenchymal morphology.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression of the epithelial marker E-cadherin (downregulated in EMT) and the mesenchymal marker Vimentin (upregulated in EMT).

  • Migration Assay (Transwell):

    • Seed treated cells in the upper chamber of a Transwell insert.

    • Add complete medium to the lower chamber.

    • Incubate for 24 hours.

    • Fix and stain the cells that have migrated to the bottom of the insert.

    • Count the migrated cells under a microscope.

Fibroblast-to-Myofibroblast Transition (FMT) Induction and Analysis in MRC-5 Cells

This protocol details the induction of FMT in MRC-5 cells and the evaluation of DMB's inhibitory effects.

Materials:

  • MRC-5 cells

  • 6-well plates or chamber slides

  • Serum-free culture medium

  • Recombinant Human TGF-β1

  • This compound (DMB)

  • Antibodies for Western blot or Immunofluorescence (α-SMA, Fibronectin, Collagen I, β-actin)

Protocol:

  • Seed MRC-5 cells in 6-well plates or on chamber slides.

  • When cells reach 70-80% confluency, reduce the serum concentration to 0.5-1% for 12-24 hours.

  • Induce FMT by treating the cells with 5 ng/mL of TGF-β1.

  • Concurrently, treat with various concentrations of DMB (e.g., 10, 20, 40 µM).

  • Incubate for 48-72 hours.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the expression of myofibroblast markers such as α-SMA, Fibronectin, and Collagen I.

  • Immunofluorescence Staining:

    • Fix the cells grown on chamber slides.

    • Permeabilize the cells and block non-specific binding.

    • Incubate with primary antibodies against α-SMA, Fibronectin, or Collagen I.

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

    • Visualize and capture images using a fluorescence microscope.

Western Blot Protocol for c-Myc and HIF-1α in A549 Cells

Materials:

  • Treated A549 cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-c-Myc, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Determine the protein concentration of cell lysates.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

These protocols and data provide a solid foundation for researchers to further investigate the mechanisms of action of this compound and its potential as a therapeutic agent for lung cancer and pulmonary fibrosis.

References

Application Notes and Protocols: HepG2 Cell Viability Assay with Demethyleneberberine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the effects of Demethyleneberberine on the viability of HepG2 human liver cancer cells. This document includes detailed experimental protocols, data presentation tables, and diagrams of the experimental workflow and relevant signaling pathways.

Introduction

This compound (DMB) is a natural compound derived from the medicinal plant Cortex phellodendri chinensis.[1][2] It has garnered interest in cancer research for its potential antitumor activities.[1] This document outlines the procedures for evaluating the cytotoxic and antiproliferative effects of DMB on HepG2 cells, a widely used in vitro model for hepatocellular carcinoma. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.[3][4]

Experimental Protocols

Materials and Reagents

Table 1: Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
HepG2 CellsATCCHB-8065
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
This compound (DMB)Sigma-AldrichSMB00196
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
96-well cell culture platesCorning3596
T-75 cell culture flasksCorning430641
Cell Culture
  • HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5]

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

  • Cells should be passaged upon reaching 70-80% confluency.[5]

MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess cell viability.[4] Viable cells with active metabolism convert MTT into a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[3][7]

  • Cell Seeding:

    • Trypsinize and count HepG2 cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[8]

    • Incubate the plate for 24 hours to allow for cell attachment.[5]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 4 hours at 37°C.[7][8]

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Mix gently by pipetting or shaking to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][8]

Data Analysis
  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of DMB that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the DMB concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis HepG2_Culture HepG2 Cell Culture Cell_Seeding Cell Seeding in 96-well Plates HepG2_Culture->Cell_Seeding DMB_Treatment Incubation with this compound Cell_Seeding->DMB_Treatment DMB_Prep This compound Preparation DMB_Prep->DMB_Treatment MTT_Addition MTT Reagent Addition DMB_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Measurement Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis & IC50 Determination Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the HepG2 cell viability assay.

Data Presentation

Table 2: Hypothetical Cell Viability Data after 48h this compound Treatment

This compound (µM)Mean Absorbance (OD 570nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
11.180.0794.4
50.950.0676.0
100.630.0550.4
250.310.0424.8
500.150.0312.0
1000.080.026.4

Mechanism of Action and Signaling Pathways

Berberine, a compound structurally related to this compound, has been shown to induce apoptosis and inhibit proliferation in HepG2 cells through the modulation of several key signaling pathways.[9][10][11] It is plausible that DMB exerts its effects through similar mechanisms.

  • PI3K/Akt/mTOR Pathway: Berberine can inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[12][13]

  • NF-κB Pathway: Berberine has been shown to suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[10]

  • c-Myc/HIF-1α Pathway: this compound has been reported to induce cell cycle arrest and senescence in non-small cell lung cancer cells by downregulating the c-Myc/HIF-1α pathway.[1]

  • Apoptosis Induction: Berberine can induce apoptosis through the mitochondrial pathway by increasing the expression of pro-apoptotic proteins like Bax and promoting the release of cytochrome c.[11]

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_cmyc c-Myc/HIF-1α Pathway cluster_apoptosis Apoptosis DMB This compound PI3K PI3K DMB->PI3K IKK IKK DMB->IKK cMyc c-Myc DMB->cMyc Bax Bax DMB->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Proliferation HIF1a HIF-1α cMyc->HIF1a HIF1a->Proliferation CytoC Cytochrome c Bax->CytoC Caspases Caspases CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Note: Quantitative Analysis of Demethyleneberberine in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethyleneberberine is a primary and active metabolite of berberine, a well-known isoquinoline alkaloid found in various medicinal plants like Coptis chinensis (Huanglian) and Phellodendron chinense (Huangbai).[1] Berberine itself exhibits a wide range of pharmacological activities, but its clinical application can be limited by low bioavailability. This compound, however, has demonstrated higher bioavailability, making it a compound of significant interest in drug development and pharmacokinetic studies.[1] It is formed from berberine in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4.[2][3] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for bioanalysis.

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., SNX-2112 or a deuterated analog of this compound

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium acetate

  • Ultrapure water

  • Blank plasma (human, rat, or mouse)

Standard Solutions and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) methanol/water mixture to create calibration standards.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank plasma to obtain a calibration curve ranging from 0.5 to 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (or methanol) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of this compound.

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Source Temperature500°C
IonSpray Voltage5500 V
Gradient Elution Program

A gradient elution is recommended to achieve good chromatographic separation.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.01090
5.01090
5.1955
7.0955

Data Presentation

The following tables summarize the mass spectrometry parameters and representative validation data for the quantification of this compound.

Table 1: Mass Spectrometry Parameters for this compound and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)324.4308.420035
This compound (Qualifier)324.4293.320045
SNX-2112 (IS)465.5350.420040

Note: The specific product ions and collision energies may require optimization based on the instrument used.

Table 2: Representative Method Validation Data for this compound in Plasma
ParameterResult
Linearity Range 0.5 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Intra-day Precision (%RSD) 0.49% - 10.39%[1]
Inter-day Precision (%RSD) 0.50% - 14.19%[1]
Accuracy (% Bias) Within ±15%[1]
Extraction Recovery > 85%
Matrix Effect Minimal

Mandatory Visualization

The following diagram illustrates the experimental workflow for the LC-MS/MS quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is_precip Add Acetonitrile with Internal Standard plasma_sample->add_is_precip vortex1 Vortex (1 min) add_is_precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MRM) ionization->mass_analysis peak_integration Peak Integration mass_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

References

Preparing Demethyleneberberine for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Demethyleneberberine (DMB) for in vivo administration. Due to its poor aqueous solubility, appropriate formulation strategies are crucial for achieving accurate and reproducible results in preclinical studies. These guidelines are based on published research and common laboratory practices for handling poorly soluble compounds.

Compound Information and Solubility

This compound (DMB) is a primary metabolite of berberine and is known for its various biological activities, including anti-inflammatory and antioxidant effects.[1] Its limited solubility in aqueous solutions necessitates the use of specific vehicles for in vivo administration.

Table 1: Solubility of this compound

SolventSolubilityReference
DMSOSparingly soluble: 1-10 mg/mL[2]
EthanolSlightly soluble: 0.1-1 mg/mL[2]
WaterPoorly soluble
PBS (pH 7.2)Very low (suspension likely to form)

Recommended Formulations for In Vivo Studies

The choice of formulation depends on the intended route of administration. Below are protocols for preparing DMB for oral gavage and considerations for intravenous administration.

Oral Administration (Gavage)

Oral gavage is a common route for DMB administration in preclinical models.[3] A suspension in an aqueous vehicle containing a suspending agent is the recommended method. Carboxymethylcellulose sodium (CMC-Na) is a widely used, non-toxic, and inert suspending agent.

Table 2: Typical Dosage Ranges for this compound in Rodent Models

SpeciesRoute of AdministrationDosage Range (mg/kg/day)Vehicle ExampleReference(s)
MiceOral Gavage10 - 3000.5% CMC-Na[2][3]
RatsOral Gavage100 - 2000.5% CMC-Na
MiceIntraperitoneal10 - 40Not specified[2][3]

Protocol 1: Preparation of this compound Suspension in 0.5% CMC-Na

This protocol describes the preparation of a 10 mg/mL DMB suspension, which can be adjusted based on the desired final concentration and dosing volume.

Materials:

  • This compound (DMB) powder

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Sterile, distilled water or saline

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Volumetric flasks and graduated cylinders

  • Homogenizer (optional)

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh 0.5 g of CMC-Na.

    • In a beaker with a magnetic stir bar, add the CMC-Na to 100 mL of sterile water or saline.

    • Stir vigorously at room temperature until the CMC-Na is fully hydrated and the solution is clear and viscous. This may take several hours. It is often convenient to prepare this solution the day before and leave it stirring overnight.

  • Prepare the this compound:

    • Calculate the required amount of DMB based on the desired concentration and final volume. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of DMB.

    • For improved suspension homogeneity, gently grind the DMB powder in a mortar and pestle to a fine, uniform consistency.

  • Formulate the Suspension:

    • Method A (Direct Suspension):

      • Slowly add the weighed DMB powder to the prepared 0.5% CMC-Na vehicle while continuously stirring.

      • Continue to stir for at least 30 minutes to ensure a uniform suspension.

    • Method B (Wetting with a Co-solvent):

      • In a separate small tube, add a minimal amount of a suitable co-solvent (e.g., DMSO, not exceeding 1-5% of the final volume) to the DMB powder to form a paste.

      • Gradually add the 0.5% CMC-Na vehicle to the paste while vortexing or triturating to ensure complete transfer and uniform dispersion.

      • Bring the suspension to the final volume with the 0.5% CMC-Na vehicle.

  • Homogenization and Storage:

    • For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.

    • Store the suspension in a tightly sealed, light-protected container at 2-8°C.

    • Important: Always vortex or stir the suspension thoroughly before each administration to ensure uniform dosing. It is recommended to prepare the suspension fresh daily, but stability for short periods should be validated if stored.

Experimental Workflow for Oral Suspension Preparation

G cluster_vehicle Vehicle Preparation cluster_dmc DMB Preparation cluster_formulation Formulation A Weigh 0.5g CMC-Na B Add to 100mL Sterile Water/Saline A->B C Stir until fully hydrated B->C F Slowly add DMB to CMC-Na solution with stirring C->F D Calculate and Weigh DMB E Grind DMB to fine powder (optional) D->E E->F G Homogenize the suspension (optional) F->G H Store at 2-8°C, protected from light G->H I Vortex well before administration H->I

Caption: Workflow for preparing an oral suspension of this compound.

Intravenous Administration

Intravenous (IV) administration of poorly soluble compounds like DMB is challenging due to the risk of precipitation in the bloodstream, which can lead to embolism and toxicity. The use of a co-solvent system is a common approach.

It is critical to perform preliminary solubility and stability tests before in vivo administration. The final formulation should be clear, free of particulates, and stable upon dilution with aqueous media. The concentration of organic solvents should be kept to a minimum to avoid toxicity.

Protocol 2: Considerations and a General Protocol for Preparing this compound for Intravenous Injection

This protocol provides a general guideline and should be optimized for the specific experimental needs.

Materials:

  • This compound (or this compound hydrochloride)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl) or 5% dextrose solution (D5W)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solubilization:

    • Dissolve the DMB in a minimal amount of DMSO. For example, prepare a stock solution of 10-20 mg/mL in DMSO. Gentle warming and vortexing may aid dissolution.

    • Ensure the DMB is fully dissolved and the solution is clear.

  • Vehicle Formulation:

    • A common co-solvent system for IV administration is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio might be 5-10% DMSO, 30-40% PEG300, 5-10% Tween 80, and the remainder saline or D5W.

    • Important: The final concentration of DMSO in the injected solution should be as low as possible, ideally below 5-10%, to minimize toxicity.

  • Dilution and Administration:

    • Slowly add the DMB stock solution in DMSO to the co-solvent vehicle while vortexing.

    • Further dilute the mixture with sterile saline or D5W to the final desired concentration for injection.

    • Crucially, observe the solution for any signs of precipitation upon dilution. If precipitation occurs, the formulation is not suitable for IV administration and the vehicle composition must be re-optimized.

    • Filter the final solution through a 0.22 µm sterile syringe filter before injection to remove any potential particulates.

    • Administer the solution slowly to the animal.

Signaling Pathway of DMB's Anti-inflammatory Action

DMB This compound NFkB NF-κB Signaling Pathway DMB->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Promotes Production of Inflammation Inflammation Cytokines->Inflammation Mediates

Caption: DMB inhibits the NF-κB signaling pathway to reduce inflammation.

Safety and Handling

  • Always handle DMB powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

The successful in vivo administration of this compound relies on the appropriate selection and preparation of the delivery vehicle. For oral administration, a suspension in 0.5% CMC-Na is a reliable and commonly used method. For intravenous administration, a carefully optimized co-solvent system is necessary, with rigorous checks for solubility and stability to ensure safety and efficacy. Researchers should always perform pilot studies to determine the optimal formulation and dosage for their specific animal model and experimental design.

References

Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Modulation by DMB Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. 3,3'-Diindolylmethane (DMB), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant interest for its potential therapeutic properties, including its ability to modulate the NF-κB pathway.[1] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms by which DMB exerts its effects on this pathway. This document provides detailed protocols and application notes for performing Western blot analysis to assess the impact of DMB treatment on key proteins in the NF-κB signaling cascade.

Data Presentation

The following table summarizes quantitative data from a representative study investigating the effect of DMB on the NF-κB pathway in lipopolysaccharide (LPS)-stimulated murine macrophages. The data, derived from densitometric analysis of Western blots, illustrates the dose-dependent inhibitory effect of DMB on key markers of NF-κB activation.

Treatment GroupIκBα Protein Level (Relative to Control)Nuclear p65 Protein Level (Relative to Control)
Control (LPS only)100%100%
DMB (5 µM) + LPS120%80%
DMB (10 µM) + LPS150%50%
DMB (20 µM) + LPS180%30%

Data is conceptually represented based on findings indicating DMB inhibits IκBα degradation and p65 nuclear translocation.

Signaling Pathway and Experimental Overview

NF-κB Signaling Pathway Modulation by DMB

In its inactive state, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[2] Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharides (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription. DMB has been shown to interfere with this cascade by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of p65.[1]

NF_kappa_B_Pathway NF-κB Signaling Pathway Inhibition by DMB cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates p65/p50 NF-κB (p65/p50) IκBα->p65/p50 Sequesters p65/p50_nuc NF-κB (p65/p50) p65/p50->p65/p50_nuc Translocation DMB DMB DMB->IKK Inhibits Gene_Expression Target Gene Expression p65/p50_nuc->Gene_Expression Activates

NF-κB Signaling Pathway Inhibition by DMB

Experimental Workflow for Western Blot Analysis

The general workflow for analyzing the NF-κB pathway after DMB treatment involves cell culture and treatment, preparation of cytoplasmic and nuclear protein extracts, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific primary and secondary antibodies, and finally, signal detection and data analysis.

Western_Blot_Workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & DMB Treatment Protein_Extraction 2. Cytoplasmic & Nuclear Protein Extraction Cell_Culture->Protein_Extraction Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p65, anti-IκBα) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Densitometry & Data Analysis Detection->Analysis

Western Blot Experimental Workflow

Logical Relationship of the Experiment

Logical_Relationship Experimental Logical Relationship Hypothesis Hypothesis: DMB inhibits NF-κB pathway activation. Experiment Experiment: Treat cells with DMB and an NF-κB activator (e.g., LPS). Perform Western blot for key pathway proteins. Hypothesis->Experiment Data_Collection Data Collection: Measure protein levels of p-p65, p65, IκBα, and a loading control (e.g., β-actin or Lamin B1). Experiment->Data_Collection Analysis Analysis: Compare protein levels between control and DMB-treated groups. Data_Collection->Analysis Conclusion Conclusion: Determine if DMB treatment leads to decreased p-p65 and increased IκBα, supporting the hypothesis. Analysis->Conclusion

Experimental Logical Relationship

Experimental Protocols

Cell Culture and DMB Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., RAW 264.7 macrophages, MCF-7 breast cancer cells) in appropriate culture dishes at a density that will result in 70-80% confluency at the time of treatment.

  • DMB Preparation: Prepare a stock solution of DMB in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • For experiments investigating the inhibition of stimulated NF-κB activation, pre-treat the cells with DMB for a specified period (e.g., 1-2 hours) before adding the stimulus (e.g., LPS, TNF-α).

    • Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO) alone, and cells treated with the stimulus alone.

Preparation of Cytoplasmic and Nuclear Extracts
  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping and centrifuge at a low speed.

    • Resuspend the cell pellet in a hypotonic buffer containing protease and phosphatase inhibitors.

    • Incubate on ice to allow the cells to swell.

  • Cytoplasmic Fraction Isolation:

    • Add a detergent (e.g., NP-40) and vortex briefly to disrupt the cell membrane.

    • Centrifuge at high speed to pellet the nuclei.

    • Collect the supernatant, which contains the cytoplasmic fraction.

  • Nuclear Fraction Isolation:

    • Wash the nuclear pellet with the hypotonic buffer.

    • Resuspend the pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.

    • Incubate on ice with intermittent vortexing to lyse the nuclear membrane.

    • Centrifuge at high speed to pellet the nuclear debris.

    • Collect the supernatant, which contains the nuclear fraction.

Western Blot Protocol
  • Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation:

    • Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-phospho-IκBα) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Use an antibody against a loading control protein (e.g., β-actin for cytoplasmic extracts, Lamin B1 or Histone H3 for nuclear extracts) to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 7.

  • Signal Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

    • Express the data as a fold change or percentage relative to the control group.

References

Troubleshooting & Optimization

Technical Support Center: Demethyleneberberine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for working with demethyleneberberine, focusing on its solubility in DMSO and ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and ethanol?

A1: The solubility of this compound can vary between batches and suppliers. However, the general consensus is that it is sparingly soluble in DMSO and only slightly soluble in ethanol. For consistent results, it is advisable to consult the certificate of analysis provided by your supplier. A summary of reported solubility data is presented below.

Q2: I'm having trouble dissolving this compound in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound, you can try warming the solution or using sonication.[1][2][3] It has been noted that warming the solution can result in a clear 2 mg/mL solution in DMSO.[1] Another source suggests that with sonication, a concentration of up to 33.33 mg/mL in DMSO can be achieved.[2] Also, ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[4]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue when working with compounds that have low aqueous solubility.[5][6] To prevent precipitation, it is recommended to perform a stepwise dilution.[7] Alternatively, you can add the DMSO stock solution dropwise into the culture medium while gently vortexing to ensure rapid mixing.[8] For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid cellular toxicity.[5][7]

Q4: What is the best way to store this compound stock solutions?

A4: Once prepared, it is best to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9] For storage, a stock solution in DMSO can be kept at -20°C for up to one month or at -80°C for up to six months.[9] Always protect the solution from light.[2]

Data Presentation

This compound Solubility Data
SolventReported Solubility RangeMolar Concentration (approx.)Notes
DMSO 1 - 33.33 mg/mL3.08 - 102.76 mMSparingly soluble.[10] Solubility can be enhanced with warming or sonication.[1][2][3] Use of fresh DMSO is recommended as moisture can reduce solubility.[4]
Ethanol 0.1 - 1 mg/mL0.31 - 3.08 mMSlightly soluble.[10]

Molecular Weight of this compound: 324.35 g/mol [11]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Preparation: Before you begin, allow the vial of solid this compound to equilibrate to room temperature for at least one hour.[12] Ensure your workspace and equipment are sterile.[8]

  • Weighing: Accurately weigh out 3.24 mg of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Using a calibrated pipette, add 1 mL of fresh, anhydrous DMSO to the tube.

  • Mixing: Gently vortex the tube until the powder is completely dissolved. If the compound does not fully dissolve, you may warm the solution briefly (e.g., in a 37°C water bath) or use an ultrasonic bath.[1][2]

  • Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use, light-protected vials. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Visualizations

Experimental Workflow: Preparing a this compound Stock Solution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate solid This compound to room temperature B Weigh 3.24 mg of powder A->B C Add 1 mL of anhydrous DMSO B->C D Vortex to mix C->D E Is solution clear? D->E F Apply heat or sonication E->F No G Aliquot into single-use vials E->G Yes F->D H Store at -20°C or -80°C G->H

Caption: Workflow for preparing a this compound stock solution in DMSO.

Troubleshooting Guide: Precipitation Issues

G Start Precipitation observed upon dilution in aqueous media Q1 Was the DMSO stock added slowly to the aqueous solution with vigorous mixing? Start->Q1 S1 Try adding the stock dropwise while vortexing the aqueous solution Q1->S1 No Q2 Was a stepwise dilution performed? Q1->Q2 Yes S1->Q2 S2 Perform a serial dilution, gradually decreasing the DMSO concentration Q2->S2 No Q3 Is the final DMSO concentration >0.5%? Q2->Q3 Yes S2->Q3 S3 Increase the concentration of the initial DMSO stock to reduce the required volume Q3->S3 Yes End If precipitation persists, consider alternative formulation strategies Q3->End No S3->End

Caption: A troubleshooting flowchart for addressing precipitation of this compound.

References

Technical Support Center: Enhancing Demethyleneberberine Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the bioavailability of demethyleneberberine in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound, and why is it a concern for in vivo studies?

This compound, a primary metabolite of berberine, exhibits low oral bioavailability, which has been reported in the range of 4.47% to 5.94% in rats and mice.[1][2][3][4] This low systemic exposure can be a significant hurdle in preclinical and clinical studies, making it difficult to achieve therapeutic concentrations at the target site and leading to variability in experimental outcomes.

Q2: What are the primary factors contributing to the low oral bioavailability of this compound?

The low oral bioavailability of this compound, similar to its parent compound berberine, is attributed to several factors:

  • Poor aqueous solubility: Limited solubility in gastrointestinal fluids hinders its dissolution, a prerequisite for absorption.[5][6]

  • Intestinal first-pass metabolism: Significant metabolism by cytochrome P450 (CYP) enzymes in the intestine reduces the amount of active compound reaching systemic circulation.[5][6]

  • P-glycoprotein (P-gp) efflux: this compound is a substrate for the P-gp efflux transporter, which actively pumps the compound back into the intestinal lumen, limiting its net absorption.[5]

  • Hepatic first-pass metabolism: After absorption, the compound undergoes further metabolism in the liver before reaching systemic circulation.[5][6]

Q3: What are the most promising strategies to improve the oral bioavailability of this compound?

Several formulation strategies, largely adapted from studies on its parent compound berberine, can be employed to enhance the oral bioavailability of this compound. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium. Promising nanoformulations include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds like this compound, offering controlled release and improved absorption.[7][8][9]

    • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and bioavailability.[10][11][12]

    • Polymeric Nanoparticles: Using biodegradable polymers like chitosan and alginate can improve intestinal absorption and offer mucoadhesive properties.[13][14]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic or actively transported prodrug can enhance its permeability across the intestinal barrier. The prodrug is then converted to the active this compound in vivo.[15][16][17][18]

  • Co-administration with Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium or inhibit P-gp efflux, thereby increasing drug absorption.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
High variability in plasma concentrations between animals. 1. Inconsistent dosing volume or technique.2. Food effects on absorption.3. Inter-animal differences in metabolism or efflux pump activity.1. Ensure accurate and consistent oral gavage technique.2. Standardize the fasting period for animals before dosing.3. Increase the sample size to account for biological variability. Consider using a formulation that minimizes these effects, such as a nanoformulation.
Low or undetectable plasma concentrations of this compound. 1. Insufficient dose.2. Poor formulation leading to low dissolution and absorption.3. Rapid metabolism and clearance.1. Perform a dose-ranging study to determine the optimal dose.2. Utilize a bioavailability-enhancing formulation (e.g., SLNs, liposomes).3. Consider a formulation that provides sustained release to maintain plasma concentrations over a longer period.
Precipitation of the compound in the dosing vehicle. 1. Poor solubility of this compound in the chosen vehicle.2. Incorrect pH of the vehicle.1. Use a co-solvent system or a surfactant to improve solubility.2. Prepare a micronized suspension or a nanoformulation.3. Adjust the pH of the vehicle to enhance solubility, if compatible with the stability of the compound and the in vivo model.
Inconsistent results from in vitro-in vivo correlation (IVIVC). 1. The in vitro dissolution method does not accurately reflect the in vivo environment.2. The chosen animal model is not predictive of human physiology.1. Use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids.2. Evaluate the formulation in different animal models to understand species-specific differences in absorption and metabolism.

Quantitative Data on Bioavailability Enhancement Strategies

The following table summarizes the reported improvements in the oral bioavailability of berberine using various formulation strategies. While specific data for this compound is limited, these results provide a strong indication of the potential for similar enhancements.

Formulation StrategyFold Increase in Bioavailability (Relative to Unformulated Drug)Animal ModelReference
Fiber Interlaced Liposomes3.37Wistar Rats[12]
Chitosan-Alginate Nanoparticles4.10Wistar Rats[13][14]
Berberine-Gentisic Acid Salt1.8 (Peak Plasma Concentration)Not Specified[19]

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for berberine.

Materials:

  • This compound

  • Lipid (e.g., Glyceryl monostearate, Stearic acid)

  • Surfactant (e.g., Poloxamer 407, Tween 80)

  • Deionized water

  • Organic solvent (e.g., acetone, ethanol)

Procedure:

  • Preparation of the Oil Phase: Dissolve this compound and the lipid in the organic solvent at a temperature above the melting point of the lipid (e.g., 70°C).

  • Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water and heat to the same temperature as the oil phase.

  • Emulsification: Add the hot oil phase to the hot aqueous phase under high-speed homogenization or ultrasonication for a specified time (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Quickly disperse the hot emulsion into cold deionized water (2-4°C) under constant stirring. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Purification: The resulting SLN dispersion can be purified by centrifugation or dialysis to remove any unentrapped drug and excess surfactant.

  • Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

In Vivo Bioavailability Study in Rats

Animal Model:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.

  • Dosing: Administer the this compound formulation (e.g., SLNs, liposomes, or a control suspension) orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Plasma Sample Analysis (LC-MS/MS):

    • Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile or methanol) containing an internal standard. Centrifuge to pellet the precipitated proteins.

    • Chromatographic Separation: Inject the supernatant onto a C18 column. Use a mobile phase gradient of acetonitrile and water with a modifier like formic acid for optimal separation.

    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for quantification. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.[3][20][21][22][23]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUCtest / AUCcontrol) x 100.

Signaling Pathways and Experimental Workflows

This compound and the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[1][24][25] It can achieve this by targeting upstream components like the TLR4/MD-2 complex, thereby preventing the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of NF-κB.[25]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB P NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IκBα degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DMB This compound DMB->TLR4_MD2 Inhibition DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Bioavailability Enhancement

The following diagram illustrates a typical workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

Bioavailability_Workflow Formulation Formulation Development (e.g., SLNs, Liposomes) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro In Vitro Release Study Characterization->InVitro InVivo In Vivo Pharmacokinetic Study in Rats InVitro->InVivo Optimized Formulation Analysis LC-MS/MS Analysis of Plasma Samples InVivo->Analysis Data Pharmacokinetic Data Analysis (AUC, Cmax) Analysis->Data

Caption: Workflow for enhancing this compound bioavailability.

Putative this compound Action on MAPK and AMPK Signaling Pathways

Based on studies of berberine, this compound may also influence the MAPK and AMPK signaling pathways, which are involved in cell proliferation, metabolism, and apoptosis.

MAPK_AMPK_Pathways cluster_mapk MAPK Pathway cluster_ampk AMPK Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AMPK AMPK mTOR mTOR AMPK->mTOR Metabolism Metabolic Regulation mTOR->Metabolism DMB This compound DMB->Ras Inhibition? DMB->AMPK Activation?

References

Demethyleneberberine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of demethyleneberberine. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Question/IssuePossible Cause(s)Recommended Solution(s)
My this compound solution has changed color. Is it still usable? Exposure to light, pH changes, or oxidation. Protoberberine alkaloids can be susceptible to photolytic degradation.[1][2]It is recommended to prepare fresh solutions for each experiment.[3] If a color change is observed, it may indicate degradation, and the use of a new, freshly prepared solution is advised. Always protect solutions from light.
I am seeing unexpected peaks in my HPLC/LC-MS analysis. Degradation of the compound due to improper storage, handling, or experimental conditions. Contamination of the sample or solvent.Ensure proper storage conditions are maintained. Prepare fresh solutions and handle them on ice for biological sample processing.[3] Run a blank (solvent only) to check for contamination. If degradation is suspected, a forced degradation study can help identify potential degradation products.
I have low recovery of this compound from my biological samples. This compound can be degraded by metabolic enzymes or intestinal microorganisms at room temperature.[3] Adsorption to labware.Process biological samples on ice and as rapidly as possible (within 2 hours).[3] Use low-adhesion microcentrifuge tubes and pipette tips.
My solid this compound appears clumpy or discolored. Absorption of moisture.Store the solid compound in a tightly sealed container in a dry, dark place.[4] For long-term storage, a desiccator may be beneficial.
Should I be concerned about repeated freeze-thaw cycles for my stock solution? Yes, repeated freeze-thaw cycles can lead to degradation of the compound.It is highly recommended to aliquot the stock solution into single-use vials before freezing to avoid repeated temperature fluctuations.

Stability and Storage Conditions

Proper storage is critical to maintain the integrity of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions.

Table 1: Storage Conditions for Solid this compound

Storage ConditionTemperatureDurationSpecial Instructions
Short-term 0 - 4 °CDays to weeksKeep in a dry, dark place.
Long-term -20 °CMonths to yearsKeep in a dry, dark place.
Ambient Shipping Room TemperatureA few weeksStable enough for ordinary shipping times.

Table 2: Storage Conditions for this compound Stock Solutions

Storage ConditionTemperatureDurationSpecial Instructions
Short-term 0 - 4 °CDays to weeksProtect from light.
Long-term -20 °CUp to 1 monthProtect from light. Aliquot to avoid freeze-thaw cycles.
Extended Long-term -80 °CUp to 6 monthsProtect from light. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile, analytical grade

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Equilibrate the solid this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the compound completely. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound based on ICH guidelines and studies on the related compound, berberine.[4][5][6][7]

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • High-purity water

    • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

    • Photostability: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period.

    • Analysis: Analyze the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation and to identify any degradation products.

Visualized Workflows

Diagram 1: this compound Handling and Storage Workflow

cluster_0 Receiving and Initial Storage cluster_1 Solution Preparation and Storage cluster_2 Experimental Use Receive Receive Solid Compound StoreSolid Store at recommended temperature (Short-term: 0-4°C, Long-term: -20°C) Receive->StoreSolid PrepareStock Prepare Stock Solution (e.g., in DMSO) StoreSolid->PrepareStock Aliquot Aliquot into single-use vials PrepareStock->Aliquot StoreSolution Store aliquots at -20°C or -80°C (Protect from light) Aliquot->StoreSolution Thaw Thaw a single aliquot StoreSolution->Thaw PrepareWorking Prepare working solution (Freshly for in vivo) Thaw->PrepareWorking Experiment Perform Experiment PrepareWorking->Experiment

Caption: Workflow for receiving, storing, and preparing this compound for experiments.

Diagram 2: Forced Degradation Study Logical Flow

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Start This compound Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Photo Photostability (UV light) Start->Photo Thermal Thermal Stress (e.g., 60°C) Start->Thermal Analyze Analyze by Stability-Indicating Method (HPLC/LC-MS) Acid->Analyze Base->Analyze Oxidation->Analyze Photo->Analyze Thermal->Analyze Identify Identify Degradation Products Analyze->Identify Quantify Quantify Degradation Analyze->Quantify

Caption: Logical flow for conducting a forced degradation study on this compound.

References

Technical Support Center: Demethyleneberberine (DMB) Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with demethyleneberberine (DMB) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMB) and how does it compare to Berberine (BBR)?

A1: this compound is a primary active metabolite of berberine, an alkaloid extracted from herbs like Cortex Phellodendri.[1][2] DMB is formed in animals and humans through the action of cytochrome P450 enzymes on berberine.[3][] Key differences include:

  • Bioavailability: DMB generally exhibits higher oral bioavailability than berberine. Studies in rats and mice show DMB's bioavailability to be around 4.47% to 5.94%, whereas berberine's is often reported as less than 1%.[1][5][6]

  • Absorption: DMB is absorbed much faster from the gastrointestinal tract, with plasma concentrations peaking within 5 minutes after oral administration in rodents, compared to a much longer time for berberine.[1][5]

  • Toxicity: Some studies suggest DMB has a higher safety profile and lower toxicity than berberine, particularly with long-term administration.[7]

  • Efficacy: In some models, such as those for benign prostatic hyperplasia and hepatic fibrosis, DMB has shown better performance than its parent compound.[1][7]

Q2: What are the primary mechanisms of action for DMB?

A2: DMB is a multi-target agent with several known mechanisms of action.[8] It is recognized as:

  • A natural mitochondria-targeted antioxidant that can inhibit oxidative stress.[9][10]

  • An activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][9] Activation of AMPK contributes to its lipid-lowering effects.[2]

  • An inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation.[8][9] This mechanism is central to its anti-inflammatory effects observed in models of colitis and hepatic fibrosis.[7]

  • A modulator of the MAPK signaling pathway.[1][8]

Q3: What administration routes are suitable for DMB in animal studies?

A3: The most common route for DMB in preclinical studies is oral gavage (per os, PO), which mimics the intended route for human administration.[11][12] Intraperitoneal (IP) and intravenous (IV) injections are also used, particularly for pharmacokinetic studies or when bypassing first-pass metabolism is desired.[2][5][7] However, long-term IP injection of the parent compound, berberine, has been associated with high toxicity, suggesting DMB may be a safer alternative for this route.[7]

Q4: What is a typical starting dose for DMB in mice and rats?

A4: Doses in published studies vary widely based on the animal model and disease indication.

  • For anti-inflammatory and metabolic studies (e.g., colitis, fatty liver disease) in mice and rats, oral doses often range from 10 mg/kg/day to 200 mg/kg/day .[3][11]

  • In a mouse model of thioacetamide-induced hepatic fibrosis, a dose of 10 mg/kg/day was effective.[3]

  • In a rat model of TNBS-induced colitis, doses of 100 mg/kg/day and 200 mg/kg/day were used.[11]

  • For studies on alcoholic liver disease in mice, an oral dose of 40 mg/kg/day was shown to be effective.[3]

It is always recommended to perform a pilot dose-range finding study to determine the optimal dose for your specific model and experimental conditions.

Q5: How should DMB be formulated for oral administration?

A5: DMB is often administered as a suspension. A common vehicle is a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in water.[11] For compounds with poor solubility, a stock solution can first be prepared in a solvent like DMSO, and then further diluted with co-solvents such as PEG300 and Tween 80 in saline or PBS to create the final working solution for administration.[13] It is crucial to prepare fresh working solutions daily to ensure stability.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in plasma concentrations Poor or inconsistent absorption.Ensure consistent formulation and administration technique (oral gavage is preferred for accuracy).[14] Consider the fasting state of the animals, as food can affect gastrointestinal absorption.
Lack of therapeutic effect Dose is too low; poor bioavailability; compound instability.1. Conduct a dose-escalation study. 2. Verify the formulation; consider using solubility enhancers if precipitation is observed. 3. Always prepare fresh dosing solutions daily.[9] 4. Confirm target engagement with appropriate pharmacodynamic markers.
Signs of toxicity (e.g., weight loss, lethargy) Dose is too high; vehicle toxicity.1. Immediately reduce the dose or cease administration. 2. Run a vehicle-only control group to rule out effects from the formulation excipients.[14] 3. Monitor animals closely for clinical signs, body weight, and food/water intake.
Compound precipitates out of solution Poor solubility in the chosen vehicle.Increase the percentage of co-solvents like PEG300 or Tween 80. Use sonication to aid dissolution.[13] Ensure the final concentration is not above the solubility limit for the chosen vehicle system.

Data Presentation: Pharmacokinetics & Dosage

Table 1: Comparative Pharmacokinetic Parameters of DMB in Rodents (Oral Administration)

ParameterSpeciesDoseTmax (h)Bioavailability (%)Reference
This compound Rat20 mg/kg~0.082.44%[5]
Rat40 mg/kg~0.085.92%[5]
Mouse40 mg/kg~0.084.47%[5]
Berberine (for comparison) Rat48.2 mg/kg2.75<1%[5][6]

Tmax: Time to reach maximum plasma concentration.

Table 2: Examples of Effective DMB Dosages in Animal Models

Disease ModelSpeciesRouteDosageOutcomeReference
Alcoholic Liver DiseaseMouseOral40 mg/kg/dayReduced oxidative stress and steatosis[3]
Hepatic FibrosisMouseOral10 mg/kg/dayReduced hepatic collagen, increased survival[3][7]
Inflammatory Bowel DiseaseMouseOralNot specifiedAlleviated colitis[9]
TNBS-Induced ColitisRatOral100-200 mg/kg/dayRelieved colitis symptoms and intestinal injury[11]

Experimental Protocols

Protocol 1: General Procedure for Oral Gavage Administration in Mice

This protocol outlines the basic steps for administering DMB via oral gavage, a precise method for oral dosing.[14]

  • Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the loose skin at the back of the neck to prevent head movement. The body should be supported, and the head and neck extended to create a straight line to the esophagus.

  • Gavage Needle Preparation: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse). Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Compound Administration:

    • Draw the prepared DMB suspension/solution into a syringe attached to the gavage needle.

    • Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw immediately.

    • Once at the correct depth, slowly depress the syringe plunger to deliver the compound.

    • Withdraw the needle smoothly.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Maximum Oral Administration Volumes:

  • Mouse: 5-10 ml/kg[15]

  • Rat: 5 ml/kg[15]

Visualizations: Pathways and Workflows

experimental_workflow start Start: Hypothesis Formulation pilot Pilot Study: Dose-Range Finding (e.g., 10, 50, 100 mg/kg) start->pilot assess_tox Assess Acute Toxicity (Monitor weight, behavior) pilot->assess_tox select_dose Select Doses for Efficacy Study (Based on pilot data) assess_tox->select_dose main_study Definitive Efficacy Study (Chronic Dosing) select_dose->main_study endpoints Measure Primary Endpoints (e.g., Tumor size, blood glucose) main_study->endpoints pd_markers Measure PD Markers (e.g., p-AMPK, NF-κB) main_study->pd_markers analysis Data Analysis & Interpretation endpoints->analysis pd_markers->analysis end Conclusion analysis->end

Caption: Workflow for optimizing DMB dosage in an animal efficacy study.

ampk_pathway Simplified DMB Signaling Pathway DMB This compound (DMB) AMPK AMPK Activation DMB->AMPK Activates NFKB_path NF-κB Pathway DMB->NFKB_path Inhibits Metabolism Metabolic Regulation AMPK->Metabolism Inflammation Inflammatory Response NFKB_path->Inflammation Glycolysis ↑ Glycolysis Metabolism->Glycolysis Lipid_Synth ↓ Lipid Synthesis Metabolism->Lipid_Synth Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation->Cytokines

Caption: Key signaling pathways modulated by this compound.

troubleshooting_logic start Unexpected Result (e.g., No Efficacy) check_dose Is dose sufficient? start->check_dose check_formulation Is formulation stable & bioavailable? check_dose->check_formulation Yes action_increase_dose Action: Increase Dose check_dose->action_increase_dose No check_target Is the target engaged? check_formulation->check_target Yes action_reformulate Action: Reformulate (Check solubility, vehicle) check_formulation->action_reformulate No action_pd Action: Measure PD markers (e.g., Western Blot) check_target->action_pd No reassess Re-evaluate Hypothesis check_target->reassess Yes

Caption: Troubleshooting logic for addressing a lack of efficacy in DMB studies.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Demethyleneberberine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Demethyleneberberine (DMB).

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound (DMB)?

A1: this compound exhibits limited solubility in common laboratory solvents. Available data indicates it is sparingly soluble in Dimethyl Sulfoxide (DMSO) and only slightly soluble in ethanol, suggesting poor aqueous solubility.[1][2]

Solubility of this compound

SolventSolubility
DMSOSparingly soluble (1-10 mg/mL)[2], 3 mg/mL (9.24 mM)[1], 3.24 mg/mL (9.99 mM)[3], 33.33 mg/mL (102.76 mM) with ultrasonication
EthanolSlightly soluble (0.1-1 mg/mL)[2]
WaterPoorly soluble (inferred from solvent solubilities)

Q2: Why is the poor aqueous solubility of DMB a concern for research and development?

A2: Poor aqueous solubility can significantly hinder preclinical and clinical development. It can lead to low oral bioavailability, making it difficult to achieve therapeutic concentrations in vivo.[4][5] In laboratory settings, it can cause issues with stock solution preparation, precipitation in aqueous buffers during experiments, and inconsistent results in cell-based assays.

Q3: What are the primary strategies to enhance the aqueous solubility of DMB?

A3: Several formulation strategies, proven effective for the structurally similar compound berberine, can be adapted for DMB to improve its aqueous solubility and bioavailability. These include:

  • Cyclodextrin Inclusion Complexes: Encapsulating DMB within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility.[6][7]

  • Nanoparticle Formulations: Encapsulating DMB into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can improve its solubility, dissolution rate, and oral absorption.

  • Solid Dispersions: Dispersing DMB in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[4][5][8]

  • Prodrug Approach: Modifying the DMB molecule to create a more soluble prodrug that converts back to the active DMB in vivo is another potential strategy.

Q4: How does this compound exert its biological effects, and how might solubility impact this?

A4: this compound is known to activate the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism.[1][9] By activating AMPK, DMB can influence various downstream processes related to metabolism and cell growth.[9] Poor solubility can limit the concentration of DMB that reaches the target cells, thereby reducing its ability to effectively activate the AMPK pathway and exert its therapeutic effects.

Troubleshooting Guides

Guide 1: Cyclodextrin Inclusion Complexes for Enhanced DMB Solubility

This guide provides protocols for preparing DMB-cyclodextrin inclusion complexes. Researchers may need to screen different cyclodextrins and optimize the preparation method for best results.

Experimental Protocol: Preparation of DMB-Cyclodextrin Inclusion Complexes

Method Protocol Key Considerations
Kneading Method 1. Weigh DMB and a selected cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a 1:1 or 1:2 molar ratio. 2. Transfer the powders to a mortar. 3. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste. 4. Knead the paste for 30-60 minutes. 5. Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved. 6. Pulverize the dried complex and pass it through a fine-mesh sieve.Simple and effective for lab-scale preparation. The consistency of the paste is crucial for efficient complexation.
Co-solvent Lyophilization 1. Dissolve the cyclodextrin in deionized water. 2. In a separate vial, dissolve DMB in a minimal amount of a suitable organic co-solvent (e.g., ethanol or DMSO). 3. Add the DMB solution dropwise to the cyclodextrin solution while stirring continuously. 4. Stir the mixture for 24-48 hours at room temperature. 5. Freeze the solution at -80°C and then lyophilize to obtain a dry powder.This method often results in a highly soluble, amorphous complex. Ensure the final concentration of the organic co-solvent is low to prevent precipitation.
Ultrasonication Method 1. Prepare a suspension of DMB and cyclodextrin in water. 2. Subject the suspension to high-intensity ultrasonication for a defined period (e.g., 30-60 minutes). 3. The temperature of the suspension should be controlled during sonication. 4. Filter or centrifuge the solution to remove any un-complexed DMB. 5. The supernatant containing the soluble complex can be used directly or lyophilized.A rapid method that can enhance complexation efficiency. Overheating should be avoided to prevent degradation.

Troubleshooting Common Issues

Issue Possible Cause Solution
Low Solubility Enhancement - Incorrect cyclodextrin type or ratio. - Inefficient complexation method.- Screen different cyclodextrins (β-CD, HP-β-CD, γ-CD). - Vary the DMB:cyclodextrin molar ratio (1:1, 1:2, etc.). - Try a different preparation method (e.g., lyophilization instead of kneading).
Precipitation Upon Dilution - The complex may not be stable at lower concentrations. - Exceeded the solubility limit of the complex.- Increase the cyclodextrin concentration in the final solution. - Confirm the maximum solubility of the prepared complex.
Guide 2: DMB Nanoparticle Formulation for Improved Bioavailability

This section outlines a general protocol for preparing DMB-loaded polymeric nanoparticles. The choice of polymer and formulation parameters will need to be optimized for DMB.

Experimental Protocol: DMB-Loaded Nanoparticle Preparation by Ionic Gelation

Step Procedure Key Considerations
1. Polymer Solution Preparation Dissolve a biodegradable polymer such as chitosan in a suitable acidic aqueous solution (e.g., 1% acetic acid).The concentration of the polymer will influence nanoparticle size and drug loading.
2. DMB Loading Dissolve DMB in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) and add it to the polymer solution under stirring.Ensure DMB is fully dissolved before adding to the polymer solution to avoid precipitation.
3. Nanoparticle Formation Add a cross-linking agent (e.g., sodium tripolyphosphate solution for chitosan) dropwise to the DMB-polymer solution under constant stirring.The rate of addition and the concentration of the cross-linking agent are critical parameters affecting nanoparticle characteristics.
4. Nanoparticle Collection Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
5. Washing and Purification Wash the nanoparticle pellet with deionized water to remove un-encapsulated DMB and other reagents. Repeat the centrifugation and washing steps.This step is crucial for obtaining a pure nanoparticle formulation.
6. Lyophilization (Optional) For long-term storage, the nanoparticles can be resuspended in a cryoprotectant solution (e.g., trehalose) and lyophilized.

Troubleshooting Common Issues

Issue Possible Cause Solution
Large Particle Size or Aggregation - Inappropriate polymer or cross-linker concentration. - Insufficient stirring during formation.- Optimize the concentrations of the polymer and cross-linking agent. - Increase the stirring speed.
Low Encapsulation Efficiency - DMB leakage during nanoparticle formation or washing. - Poor interaction between DMB and the polymer.- Adjust the pH of the solutions to enhance the interaction between DMB and the polymer. - Try a different polymer with stronger affinity for DMB.

Quantitative Data for Similar Formulations (Berberine)

Formulation Particle Size (nm) Encapsulation Efficiency (%) Fold Increase in Bioavailability
Berberine-loaded chitosan/alginate nanoparticles~200~85%4.1-fold

Note: This data is for berberine and serves as a reference. Similar results may be achievable for DMB with optimization.

Guide 3: Solid Dispersion of DMB for Enhanced Dissolution

This guide provides an overview of preparing DMB solid dispersions to improve its dissolution rate.

Experimental Protocol: DMB Solid Dispersion by Solvent Evaporation

Step Procedure Key Considerations
1. Solution Preparation Dissolve both DMB and a hydrophilic carrier (e.g., PVP K30, PEG 6000, or a Soluplus®) in a common volatile solvent (e.g., ethanol, methanol, or a mixture).The ratio of DMB to the carrier is a critical parameter that needs to be optimized.
2. Solvent Evaporation Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to prevent DMB degradation.A thin film of the solid dispersion should form on the wall of the flask.
3. Drying Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) to remove any residual solvent.
4. Pulverization Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

Troubleshooting Common Issues

Issue Possible Cause Solution
Incomplete Solvent Removal - Insufficient drying time or temperature.- Increase the drying time or temperature, ensuring it is below the degradation temperature of DMB.
Crystallization of DMB - The DMB to carrier ratio is too high. - Inappropriate carrier selection.- Decrease the drug loading. - Screen different hydrophilic carriers to find one that is more compatible with DMB.
Poor Dissolution Improvement - The solid dispersion is not in an amorphous state. - The chosen carrier is not effective.- Confirm the amorphous nature of the solid dispersion using techniques like XRD or DSC. - Experiment with different carriers and DMB:carrier ratios.

Quantitative Data for Similar Formulations (Berberine)

Formulation Fold Increase in Solubility Fold Increase in Bioavailability
Berberine-Gelucire Solid Dispersion> 3-foldNot reported
Berberine-Citric Acid Solid Dispersion> 3-foldNot reported
Amorphous Berberine Solid Dispersion with Sodium CaprateSignificantly increased5-fold

Note: This data is for berberine and serves as a reference. Similar results may be achievable for DMB with optimization.[5]

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_analysis Analysis DMB DMB Method Kneading, Lyophilization, or Ultrasonication DMB->Method Cyclodextrin Cyclodextrin Cyclodextrin->Method DMB_CD_Complex DMB-Cyclodextrin Inclusion Complex Method->DMB_CD_Complex Solubility_Test Aqueous Solubility Test DMB_CD_Complex->Solubility_Test Characterization Characterization (FTIR, DSC, XRD) DMB_CD_Complex->Characterization In_vitro_Study In vitro/ In vivo Studies Solubility_Test->In_vitro_Study

Caption: Workflow for DMB-Cyclodextrin Inclusion Complex Preparation and Analysis.

experimental_workflow_nanoparticle Start Start Polymer_Sol Prepare Polymer Solution Start->Polymer_Sol DMB_Load Load DMB into Polymer Solution Polymer_Sol->DMB_Load NP_Formation Induce Nanoparticle Formation DMB_Load->NP_Formation Collection Collect Nanoparticles (Centrifugation) NP_Formation->Collection Washing Wash and Purify Collection->Washing Lyophilization Lyophilize (Optional) Washing->Lyophilization Analysis Characterization (Size, Zeta, EE%) Lyophilization->Analysis End End Analysis->End

Caption: General Workflow for DMB-Loaded Nanoparticle Formulation.

ampk_pathway DMB This compound AMPK AMPK Activation DMB->AMPK Activates Metabolism Regulation of Energy Metabolism AMPK->Metabolism Regulates Cell_Growth Inhibition of Cell Growth AMPK->Cell_Growth Inhibits Autophagy Induction of Autophagy AMPK->Autophagy Induces

Caption: Simplified AMPK Signaling Pathway Activated by this compound.

References

Preventing degradation of Demethyleneberberine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Demethyleneberberine (DMB) in solution. Following these recommendations will help ensure the stability and integrity of DMB for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (DMB) degradation in solution?

A: The degradation of DMB in solution is influenced by several factors, similar to many other bioactive small molecules. Key contributors to instability include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[1][2]

  • Light: DMB solutions should be protected from light, suggesting potential photosensitivity.[3]

  • pH: The stability of alkaloids like DMB can be highly dependent on the pH of the solution. Extreme acidic or basic conditions can catalyze degradation pathways such as hydrolysis or oxidation.[1][4]

  • Oxidation: As a potent antioxidant, DMB is itself susceptible to oxidation.[5] This can be accelerated by exposure to oxygen, metal ions, or other oxidizing agents in the solution.[1][6]

  • Enzymatic Degradation: In biological samples like plasma or tissue homogenates, DMB can be degraded by enzymes.[7] It is recommended to process such samples on ice and rapidly to minimize this effect.[7]

Q2: What are the recommended storage conditions for DMB solids and stock solutions?

A: Proper storage is critical for maintaining the long-term stability of DMB. The following conditions are recommended based on manufacturer guidelines and general best practices.[3][8][9]

FormStorage ConditionDurationRecommendations
Solid Dry, dark at -20°CLong-term (months to years)Keep vial tightly sealed to prevent moisture absorption.[8]
Dry, dark at 0-4°CShort-term (days to weeks)Suitable for immediate or near-term use.[8]
Stock Solution Aliquoted, tightly sealed at -80°CUp to 6 monthsProtect from light. Avoid repeated freeze-thaw cycles.[3]
Aliquoted, tightly sealed at -20°CUp to 1 monthProtect from light. This is a common and generally acceptable practice.[3][9]

Q3: How should I prepare and handle working solutions of DMB for my experiments?

A: For optimal results, especially for in-vivo experiments, it is strongly recommended to prepare fresh working solutions on the same day of use from a properly stored stock solution.[3] If using a buffer system, ensure its pH is compatible with DMB stability, ideally within a neutral to slightly acidic range, although this should be validated for your specific experimental setup.

Q4: My DMB solution has changed color. What does this indicate?

A: A visible change in color, such as yellowing or browning, is often an indication of chemical degradation, likely due to oxidation or photodegradation. If you observe a color change, it is recommended to discard the solution and prepare a fresh one from solid material or a new stock aliquot to ensure the accuracy of your experimental results.

Q5: Is it acceptable to repeatedly freeze and thaw my DMB stock solution?

A: No, repeated freeze-thaw cycles should be avoided as they can lead to product inactivation and degradation.[3] The best practice is to aliquot the stock solution into single-use volumes upon initial preparation. This ensures that you are always working with a solution that has not been compromised by temperature cycling.[9]

Visual Guides and Workflows

The following diagrams illustrate key concepts and workflows for handling DMB.

cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_result Result Temp Temperature Oxidation Oxidation Temp->Oxidation Hydrolysis Hydrolysis Temp->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation pH Extreme pH pH->Oxidation pH->Hydrolysis Oxygen Oxygen / Oxidants Oxygen->Oxidation Loss Loss of Potency & Inaccurate Results Oxidation->Loss Hydrolysis->Loss Photodegradation->Loss

Caption: Key factors and pathways leading to DMB degradation in solution.

Troubleshooting Guide

Problem: You are observing inconsistent, irreproducible, or lower-than-expected biological activity in your experiments involving DMB.

Possible Cause: The DMB solution may have degraded, leading to a lower effective concentration of the active compound.

Solution: Follow the troubleshooting workflow below to diagnose and resolve the issue.

Start Inconsistent Experimental Results CheckStorage 1. Verify Solution Storage (Temp, Light, Age) Start->CheckStorage CheckHandling 2. Review Handling Protocol (Freeze-Thaw, Fresh Prep) CheckStorage->CheckHandling CheckConditions 3. Assess Experimental Buffer (pH, Potential Oxidants) CheckHandling->CheckConditions AnalyticalCheck 4. Perform Analytical Check (e.g., HPLC, UV-Vis) CheckConditions->AnalyticalCheck PrepareNew 5. Prepare Fresh Solution from Solid Stock AnalyticalCheck->PrepareNew Degradation Suspected End Resume Experiment AnalyticalCheck->End Solution OK PrepareNew->End

Caption: A logical workflow for troubleshooting DMB solution instability.

Experimental Protocols

Protocol 1: Preparation and Storage of DMB Stock Solutions

This protocol details the standard procedure for preparing stable, aliquoted stock solutions of DMB.

  • Pre-analysis: Before opening, allow the vial of solid DMB to equilibrate to room temperature for at least 60 minutes to prevent condensation.

  • Dissolution: Prepare the stock solution by dissolving the solid DMB in an appropriate solvent, such as DMSO, to a desired concentration (e.g., 10 mM).[3] Ensure complete dissolution, using gentle heating or sonication if necessary, as per the manufacturer's datasheet.[3]

  • Aliquoting: Immediately after preparation, divide the stock solution into single-use aliquots in tightly sealed vials (e.g., cryovials). The volume of each aliquot should be appropriate for a single experiment to avoid wasting material and prevent the need for thawing the entire stock.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the vials protected from light at -20°C for up to one month or at -80°C for up to six months.[3][9]

  • Usage: When needed for an experiment, retrieve a single aliquot and allow it to thaw completely at room temperature. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: Basic Stability Assessment using HPLC

This protocol provides a general method for assessing the stability of DMB in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method is crucial for separating the parent DMB peak from any potential degradation products.[10][11]

  • Method Setup: Develop or use an established reverse-phase HPLC method capable of resolving DMB. A common mobile phase for berberine and related alkaloids consists of an acetonitrile and phosphate buffer mixture.[11][12] Detection is typically performed using a UV detector at a wavelength appropriate for DMB (e.g., 271 nm).[11]

  • Prepare 'Time Zero' Sample: Prepare a fresh working solution of DMB in your experimental buffer at the final concentration used in your assays. Immediately inject this solution into the HPLC system to obtain the 'time zero' chromatogram. Record the peak area of the DMB peak.

  • Incubate Sample: Place a sealed vial of the same working solution under your exact experimental conditions (e.g., 37°C incubator, specific lighting conditions) for a duration that reflects your longest assay time (e.g., 24, 48, or 72 hours).

  • Analyze Incubated Sample: After the incubation period, inject the sample into the HPLC system.

  • Data Evaluation: Compare the chromatogram of the incubated sample to the 'time zero' sample.

    • Assess Purity: Look for the appearance of new peaks, which may indicate degradation products.

    • Quantify Degradation: Calculate the percentage of DMB remaining by comparing the peak area of DMB in the incubated sample to the 'time zero' sample. A decrease of >10-15% typically suggests significant degradation.[13]

DMB This compound (DMB) Mito Mitochondria DMB->Mito Accumulates in ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) DMB->ROS Scavenges / Neutralizes Stress Inhibits Oxidative Stress & Mitochondrial Dysfunction Mito->Stress ROS->Mito Damages Cell Cellular Protection Stress->Cell

Caption: Simplified pathway of DMB as a mitochondria-targeted antioxidant.[5][8]

References

Issues with Demethyleneberberine in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for demethyleneberberine (DMB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during long-term cell culture experiments involving DMB.

Troubleshooting Guide

This guide addresses common problems researchers may face when using this compound in extended cell culture experiments.

Problem Potential Cause Recommended Solution
High Cell Death or Cytotoxicity at Expected "Effective" Concentrations 1. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DMB. An effective concentration in one line may be toxic to another. 2. Compound Instability: DMB may degrade over time in culture medium, leading to the accumulation of toxic byproducts. 3. Solvent Toxicity: The solvent used for the DMB stock solution (e.g., DMSO) may be at a toxic concentration in the final culture medium.1. Titration Experiment: Perform a dose-response curve (e.g., using a CCK8 or MTT assay) to determine the optimal, non-toxic working concentration for your specific cell line. 2. Fresh Media Changes: Replace the DMB-containing medium every 24-48 hours to ensure a consistent concentration of active compound and remove potential degradants. 3. Solvent Control: Ensure the final solvent concentration is consistent across all conditions (including vehicle controls) and is below the known toxic threshold for your cells (typically <0.1% for DMSO).
Loss of Efficacy Over Time 1. Compound Degradation: DMB may not be stable in aqueous culture medium at 37°C for extended periods. 2. Cellular Adaptation: Cells may develop resistance or adapt to the continuous presence of DMB, altering their signaling pathways. 3. Selection of a Resistant Subpopulation: The initial cell population may contain a small number of DMB-resistant cells that are selected for and proliferate over time.1. Replenish DMB: Perform frequent media changes with freshly prepared DMB solution. Consider preparing fresh stock solutions weekly.[1] 2. Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 48h on, 24h off) to reduce adaptive responses. 3. Monitor Key Markers: Regularly assess the expression of key target proteins (e.g., p-AMPK, NF-κB) via Western blot to confirm the compound is still engaging its target.
Unexpected Changes in Cell Morphology or Phenotype (e.g., Enlarged, Flattened Cells) 1. Induction of Cellular Senescence: DMB is known to induce cellular senescence, which is often characterized by an enlarged and flattened morphology.[2] 2. Cell Cycle Arrest: DMB can cause cell cycle arrest, which may lead to an increase in cell size without division.[2] 3. Oxidative Stress: While DMB is an antioxidant, at certain concentrations or in specific contexts, it could potentially disrupt the cellular redox balance.1. Senescence Staining: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay to confirm if the cells are senescent.[2] 2. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution and identify arrest at a specific phase.[2] 3. Assess Proliferation: Use a colony formation assay or monitor cell counts over time to confirm a reduction in proliferative capacity.[2][3]
Precipitation of Compound in Culture Medium 1. Poor Solubility: DMB may have limited solubility in aqueous media, especially at high concentrations. 2. Interaction with Media Components: The compound may interact with proteins or other components in the serum or basal medium, causing it to precipitate. 3. Incorrect pH: The pH of the medium may affect the solubility of the compound.1. Use the Chloride Salt: It is advisable to use the more stable and soluble salt form, this compound chloride.[1][4] 2. Check Stock Solution: Ensure the stock solution is fully dissolved and clear before diluting into the final culture medium. 3. Reduce Serum Concentration: If using serum, test if a lower concentration reduces precipitation. 4. Pre-warm Medium: Add the DMB stock to the culture medium at 37°C to prevent precipitation due to temperature shock.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a pleiotropic molecule with several known mechanisms. It is a natural mitochondria-targeted antioxidant that can inhibit oxidative stress.[1][5] It also modulates key signaling pathways, including inhibiting the NF-κB pathway[1][6], activating AMP-activated protein kinase (AMPK)[1], and downregulating the c-Myc/HIF-1α pathway, which can lead to cell cycle arrest and cellular senescence.[2]

Q2: What is a typical working concentration for DMB in cell culture?

A2: The effective concentration of DMB is highly cell-type dependent. Studies have shown effects at various concentrations. For example, a concentration of 40 µM was used to reduce viability and colony formation in A549 and H1299 lung cancer cells.[3] It is critical to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your desired biological effect (e.g., IC50 for cytotoxicity or EC50 for pathway activation).

Table 1: Reported In Vitro Concentrations and Effects of DMB
Cell Line(s)ConcentrationObserved EffectReference
A549 and H1299 (NSCLC)40 µMReduced viability, colony formation, migration, and invasion.[3]
HSC-T6 (Hepatic Stellate Cells)Not specifiedSuppressed proliferation and promoted apoptosis.[6]
HepG2Not specifiedAmeliorated ethanol-induced oxidative stress.[5]

Q3: How stable is DMB in cell culture medium?

A3: While specific long-term stability data in culture medium is not extensively published, it is best practice to assume limited stability for complex organic molecules in aqueous solutions at 37°C. For long-term experiments, it is highly recommended to perform media changes with freshly diluted DMB every 24-48 hours to ensure consistent bioactivity. For in vivo studies, preparing fresh solutions daily is advised, which suggests a potential for degradation.[1]

Q4: My cells stop proliferating after a few days of DMB treatment. Why is this happening?

A4: This is an expected outcome of DMB's known biological activities. DMB has been shown to inhibit cell proliferation efficiently.[2] This effect is often due to the induction of cell cycle arrest and/or cellular senescence.[2] To confirm this, you should perform a cell cycle analysis by flow cytometry and a senescence-associated β-galactosidase staining assay.

Q5: Should I use the free form of DMB or a salt form?

A5: It is recommended to use a stable salt form, such as this compound chloride.[1] The free form of the compound may not exist in a stable state, and using the chloride salt ensures better solubility and stability while retaining the same biological activity.[1][4]

Experimental Protocols

Protocol 1: Cell Viability Assessment (CCK-8 Assay)

This protocol is adapted from methodologies used to assess the effect of DMB on cell viability.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • DMB Treatment: Prepare serial dilutions of DMB in complete medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the DMB dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the medium in the control wells turns orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Cellular Senescence Staining (SA-β-gal)

This protocol is used to detect cellular senescence, a known effect of DMB treatment.[2]

  • Cell Treatment: Culture cells on glass coverslips in a 6-well plate and treat with DMB at the desired concentration and duration.

  • Cell Fixation: Wash the cells twice with PBS. Fix the cells with 1 mL of 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and citric acid/sodium phosphate buffer at pH 6.0). Add 1 mL of the staining solution to each well.

  • Incubation: Incubate the plates at 37°C (without CO₂) overnight in a sealed container to prevent evaporation.

  • Visualization: Observe the cells under a bright-field microscope. Senescent cells will stain blue.

  • Quantification: Count the number of blue-stained cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.

Visualizations: Pathways and Workflows

DMB Signaling Pathways

// Nodes DMB [label="this compound (DMB)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// AMPK Pathway AMPK [label="AMPK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; NAFLD [label="NAFLD Attenuation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// NF-kB Pathway NFkB [label="NF-κB Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="↓ Inflammatory Response", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// c-Myc/HIF-1a Pathway cMyc [label="c-Myc Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIF1a [label="HIF-1α Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Senescence [label="Cellular Senescence", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="↓ NSCLC Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Mitochondria Mito [label="Mitochondria", fillcolor="#5F6368", fontcolor="#FFFFFF"]; OxStress [label="↓ Oxidative Stress", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges DMB -> AMPK [color="#34A853"]; AMPK -> NAFLD [color="#34A853"];

DMB -> NFkB [color="#FBBC05"]; NFkB -> Inflammation [color="#FBBC05"];

DMB -> cMyc [label=" -", fontcolor="#4285F4", color="#4285F4", arrowhead=tee]; cMyc -> HIF1a [label=" -", fontcolor="#4285F4", color="#4285F4", arrowhead=tee]; HIF1a -> CellCycle [color="#4285F4"]; HIF1a -> Senescence [color="#4285F4"]; CellCycle -> Proliferation [color="#4285F4"]; Senescence -> Proliferation [color="#4285F4"];

DMB -> Mito [label="Targets", color="#5F6368"]; Mito -> OxStress [color="#5F6368"]; } dot Caption: Key signaling pathways modulated by this compound (DMB).

Experimental Workflow for DMB Long-Term Study

// Nodes start [label="Start: Cell Line Selection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dose_response [label="1. Dose-Response Curve\n(Determine IC50/EC50 via CCK-8)", fillcolor="#FBBC05", fontcolor="#202124"]; long_term_setup [label="2. Set up Long-Term Culture\n(Treat with optimal DMB conc.)"]; media_change [label="3. Regular Media Change\n(Every 48h with fresh DMB)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; monitoring [label="4. Weekly Monitoring"];

// Sub-nodes for monitoring sub_prolif [label="Proliferation Assay\n(Cell Counting / Colony Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_senescence [label="Senescence Staining\n(SA-β-gal)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_western [label="Western Blot\n(Check p-AMPK, c-Myc, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];

endpoint [label="5. Endpoint Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> dose_response; dose_response -> long_term_setup; long_term_setup -> media_change; media_change -> monitoring; monitoring -> media_change [label="Repeat weekly"];

// Invisible node for grouping {rank=same; monitoring; sub_prolif; sub_senescence; sub_western;} monitoring -> sub_prolif [style=dashed]; monitoring -> sub_senescence [style=dashed]; monitoring -> sub_western [style=dashed];

monitoring -> endpoint [label="After X weeks"]; } dot Caption: Recommended workflow for long-term cell culture studies with DMB.

References

Validation & Comparative

A Comparative Analysis of Demethyleneberberine and Pirfenidone in the Context of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Demethyleneberberine (DMB) and pirfenidone, two compounds with demonstrated anti-fibrotic properties. The information presented herein is intended to support researchers and drug development professionals in understanding the mechanisms of action and experimental evidence for each compound in the context of pulmonary fibrosis.

Executive Summary

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. Pirfenidone is one of the few approved drugs for IPF, known for its anti-fibrotic and anti-inflammatory effects. This compound, a metabolite of berberine, is an emerging natural compound that has shown significant anti-fibrotic potential in preclinical studies. This guide compares the efficacy, mechanisms of action, and experimental data of DMB and pirfenidone, with a focus on their effects in bleomycin-induced pulmonary fibrosis models.

Comparative Efficacy in a Preclinical Model

A head-to-head comparison of this compound and pirfenidone was conducted in a bleomycin-induced pulmonary fibrosis mouse model. The study revealed that DMB, at a lower dose, exhibited a comparable therapeutic effect to pirfenidone.

ParameterControlBleomycin ModelDMB (100 mg/kg)Pirfenidone (300 mg/kg)
Survival Rate (%) 100~60~90~90
Lung Coefficient NormalIncreasedSignificantly ReducedSignificantly Reduced
Collagen I Expression NormalIncreasedSignificantly ReducedSignificantly Reduced
α-SMA Expression NormalIncreasedSignificantly ReducedSignificantly Reduced

Table 1: In Vivo Comparative Efficacy of this compound and Pirfenidone. Data is synthesized from a study on bleomycin-induced pulmonary fibrosis in mice, showing that DMB at 100 mg/kg provides a similar therapeutic effect to pirfenidone at 300 mg/kg.[1]

Mechanisms of Action

While both compounds exhibit anti-fibrotic properties, their primary mechanisms of action differ significantly. Pirfenidone primarily targets the Transforming Growth Factor-β (TGF-β) signaling pathway, a central mediator of fibrosis. This compound, on the other hand, acts on a novel pathway involving Gremlin-1 (GREM1) and Ubiquitin-Specific Peptidase 11 (USP11), which also ultimately impacts pro-fibrotic signaling.

This compound: Targeting the USP11/GREM1 Axis

This compound's anti-fibrotic effect is mediated through the promotion of GREM1 degradation.[2] GREM1 is a profibrotic mediator that is upregulated in IPF.[2] DMB achieves this by inhibiting USP11, a deubiquitinating enzyme that stabilizes GREM1.[2] By inhibiting USP11, DMB leads to the ubiquitination and subsequent degradation of GREM1, thereby reducing its pro-fibrotic effects.[2] This mechanism also intersects with TGF-β signaling, as USP11 has been shown to stabilize the TGF-β receptor II.[3]

DMB_Pathway DMB This compound USP11 USP11 DMB->USP11 inhibits GREM1 GREM1 USP11->GREM1 stabilizes (deubiquitinates) Ub_GREM1 Ubiquitinated GREM1 GREM1->Ub_GREM1 ubiquitination Fibrosis Fibrosis GREM1->Fibrosis promotes Degradation Proteasomal Degradation Ub_GREM1->Degradation

DMB inhibits USP11, leading to GREM1 degradation and reduced fibrosis.
Pirfenidone: Inhibition of the TGF-β/Smad Pathway

Pirfenidone is well-established to exert its anti-fibrotic effects by downregulating the production of growth factors and procollagens.[4][5] A key mechanism is the inhibition of the TGF-β signaling pathway.[4][6] TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, activates downstream signaling molecules, primarily Smad2 and Smad3.[4][5] Phosphorylated Smad2/3 then translocates to the nucleus to induce the transcription of fibrotic genes. Pirfenidone has been shown to suppress the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream fibrotic response.[4]

Pirfenidone_Pathway Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta inhibits production pSmad2_3 p-Smad2/3 Pirfenidone->pSmad2_3 inhibits phosphorylation TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R binds TGF_beta_R->pSmad2_3 phosphorylates Gene_Transcription Fibrotic Gene Transcription pSmad2_3->Gene_Transcription activates Fibrosis Fibrosis Gene_Transcription->Fibrosis

Pirfenidone inhibits TGF-β production and Smad2/3 phosphorylation.

In Vitro Experimental Findings

Both this compound and pirfenidone have been shown to inhibit key cellular processes in fibrosis, such as epithelial-mesenchymal transition (EMT) and the transition of fibroblasts to myofibroblasts (FMT).

AssayThis compoundPirfenidone
EMT Inhibition Reduces vimentin expression in TGF-β1 treated A549 cells.[2]Inhibits α-SMA expression in TGF-β1 treated fibroblasts.[6]
FMT Inhibition Reduces fibronectin and α-SMA expression in TGF-β1 treated MRC-5 cells.[3]Reduces collagen I and α-SMA expression in fibroblasts.[6]
Cell Migration Inhibits the migration of epithelial cells in a transwell assay.[3]Inhibits fibroblast migration in a Boyden chamber assay.[7]
Collagen Production Reduces collagen I expression.[1]Reduces collagen I production in fibroblasts.[8]

Table 2: Summary of In Vitro Anti-Fibrotic Effects.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Mice

This in vivo model is a standard for studying pulmonary fibrosis and was used in the direct comparative study of DMB and pirfenidone.

Bleomycin_Model_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment Regimen (starting 1 week post-induction) cluster_analysis Endpoint Analysis Induction Intratracheal instillation of Bleomycin (5 U/kg) in C57BL/6 mice Treatment Daily oral gavage for 14 days: - Vehicle (Control) - DMB (50, 100, 200 mg/kg) - Pirfenidone (300 mg/kg) Induction->Treatment 1 week Analysis - Survival Rate Monitoring - Lung Coefficient Calculation - Histological Analysis (H&E, Masson's Trichrome) - Western Blot for Collagen I and α-SMA Treatment->Analysis 14 days

Workflow for the bleomycin-induced pulmonary fibrosis model.

Protocol Details:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 5 U/kg) is administered to induce lung injury and subsequent fibrosis.

  • Treatment: One week after bleomycin instillation, daily oral administration of the test compounds (DMB or pirfenidone) or vehicle is initiated and continued for a specified period (e.g., 14 days).[1]

  • Assessment of Fibrosis:

    • Histology: Lung tissues are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen deposition.

    • Biochemical Analysis: Lung tissue homogenates are used for Western blot analysis to quantify the expression of fibrotic markers such as Collagen I and α-smooth muscle actin (α-SMA).

In Vitro Western Blot for Fibrotic Markers

This protocol is used to quantify the protein expression of key fibrotic markers in cell lysates.

Protocol Details:

  • Cell Culture and Treatment: Human lung epithelial cells (e.g., A549) or fibroblasts (e.g., MRC-5) are cultured and treated with TGF-β1 (e.g., 5 ng/mL) to induce a fibrotic phenotype, with or without the test compounds (DMB or pirfenidone) at various concentrations.[2]

  • Protein Extraction: After the treatment period (e.g., 48 hours), cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., vimentin, fibronectin, α-SMA, Collagen I). A housekeeping protein like GAPDH is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

This assay is used to assess the effect of the compounds on cell migration.

Protocol Details:

  • Chamber Setup: A transwell insert with a porous membrane (e.g., 8 µm pore size) is placed in a well of a culture plate.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum or TGF-β1).

  • Cell Seeding: Cells (e.g., A549 or fibroblasts) are seeded in the upper chamber in serum-free media, with or without the test compounds.

  • Incubation: The plate is incubated for a period (e.g., 24 hours) to allow for cell migration through the membrane.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

Both this compound and pirfenidone demonstrate significant anti-fibrotic effects in preclinical models of pulmonary fibrosis. Pirfenidone acts through the well-established TGF-β/Smad pathway, while DMB presents a novel mechanism by targeting the USP11/GREM1 axis. The in vivo comparative data suggests that DMB may achieve similar efficacy to pirfenidone at a lower dose. Further research, particularly clinical trials, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of idiopathic pulmonary fibrosis. This guide provides a foundational comparison to aid researchers in designing future studies and exploring these promising anti-fibrotic agents.

References

Demethyleneberberine in Liver Disease: A Comparative Analysis Against Other Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the therapeutic potential of Demethyleneberberine (DMB) in liver disease models reveals distinct mechanistic advantages over conventional antioxidants like Silymarin and Vitamin E. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, featuring quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound (DMB), a natural mitochondria-targeted antioxidant, is emerging as a potent therapeutic agent in preclinical models of liver disease. Its unique ability to accumulate in mitochondria allows it to directly combat oxidative stress at its source, a key driver in the pathology of both alcoholic liver disease (ALD) and non-alcoholic fatty liver disease (NAFLD). This comparative guide evaluates the efficacy of DMB against other well-known antioxidants, Silymarin and Vitamin E, highlighting its distinct mechanisms of action and therapeutic potential.

Quantitative Performance in Liver Disease Models

The following tables summarize the quantitative effects of this compound, Silymarin, and Vitamin E on key biomarkers of liver injury and oxidative stress in various preclinical models.

Alcoholic Liver Disease (ALD) Models
AntioxidantModelDosageALT ReductionAST ReductionOxidative Stress MarkersReference
This compound (DMB) Chronic alcohol-fed mice (Lieber-DeCarli diet)40 mg/kg/daySignificantSignificant↓ TBARS, ↑ GSH, ↑ GPx activity in mitochondria[1]
This compound (DMB) Acute alcohol-induced liver injury in mice40 mg/kgSignificantSignificantAmeliorated mitochondrial oxidative stress[1]
Vitamin E Patients with alcoholic hepatitis150 mg/day (add-on to corticosteroids)ImprovedImprovedNot specified[2]

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, TBARS: Thiobarbituric Acid Reactive Substances, GSH: Glutathione, GPx: Glutathione Peroxidase.

Non-Alcoholic Fatty Liver Disease (NAFLD) & Other Liver Injury Models
AntioxidantModelDosageALT ReductionAST ReductionOxidative Stress & Other MarkersReference
This compound (DMB) Thioacetamide-induced acute liver injury in mice10 mg/kg48.4%47.6%Not specified[3]
Berberine (analog of DMB) vs. Silymarin Methotrexate-induced liver injury in rats50 mg/kg (Berberine), 50 mg/kg (Silymarin)Berberine showed significant reductionBerberine showed significant reductionBoth ameliorated oxidative stress markers[4]
Silymarin High-fat diet-induced NAFLD in mice30 mg/kgNot specifiedNot specifiedSignificantly reduced hepatic TG levels[5]
Silymarin Meta-analysis of NAFLD/NASH patientsVariousSignificant (-12.39 U/L)Significant (-10.97 U/L)↓ Fatty Liver Index, ↓ TC, ↓ TG[6]
Vitamin E Meta-analysis of NAFLD patients≥400 IU/daySignificant (-6.99 to -9.57 IU/L)Significant (-4.65 to -5.60 IU/L)Not specified[7]
Vitamin E Meta-analysis of NAFLD/NASH patientsVariousSignificantSignificantImproved steatosis, inflammation, and ballooning[8]

TG: Triglycerides, TC: Total Cholesterol.

Mechanistic Insights: Signaling Pathways

This compound exerts its hepatoprotective effects through distinct signaling pathways compared to Silymarin and Vitamin E.

This compound's Mitochondria-Centric Mechanism

DMB's primary advantage lies in its ability to target mitochondria directly. In alcoholic liver disease, DMB has been shown to restore the SIRT1/AMPK/PGC-1α pathway, which is crucial for fatty acid oxidation. It also suppresses CYP2E1, a key enzyme involved in alcohol-induced oxidative stress.[1][9]

DMB_Pathway Alcohol Chronic Alcohol Consumption Mitochondria Mitochondrial Dysfunction Alcohol->Mitochondria CYP2E1 ↑ CYP2E1 Alcohol->CYP2E1 SIRT1 ↓ SIRT1/AMPK/PGC-1α Alcohol->SIRT1 ROS ↑ ROS Mitochondria->ROS Steatosis Hepatic Steatosis (Fatty Liver) ROS->Steatosis CYP2E1->ROS FattyAcidOx ↓ Fatty Acid Oxidation SIRT1->FattyAcidOx DMB This compound (DMB) DMB->Mitochondria Protects DMB->CYP2E1 Suppresses DMB->SIRT1 Restores FattyAcidOx->Steatosis

DMB's mechanism in alcoholic liver disease.
Silymarin's Nrf2-Mediated Antioxidant Response

Silymarin, a well-established hepatoprotective agent, primarily functions by activating the Nrf2 pathway. This leads to the transcription of a wide array of antioxidant and cytoprotective genes, bolstering the liver's defense against oxidative stress.

Silymarin_Pathway OxidativeStress Oxidative Stress (e.g., from toxins, alcohol) Hepatoprotection Hepatoprotection OxidativeStress->Hepatoprotection damages Silymarin Silymarin Nrf2 Nrf2 Activation Silymarin->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD, GPx, etc.) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->OxidativeStress Neutralizes AntioxidantEnzymes->Hepatoprotection

Silymarin's Nrf2-mediated antioxidant pathway.

Experimental Protocols: A Methodological Overview

Reproducibility is paramount in scientific research. Below are summaries of the experimental protocols used in key studies cited in this guide.

Chronic Alcoholic Liver Injury Model (this compound)
  • Animal Model: Adult male ICR mice.

  • Induction of Liver Injury: Mice were pair-fed an isocaloric Lieber-DeCarli liquid diet containing 36% ethanol by caloric content for 5 weeks.

  • Treatment: this compound (40 mg/kg/day) was administered intraperitoneally.

  • Key Parameters Measured: Serum ALT and AST levels, mitochondrial glutathione (GSH), glutathione peroxidase (GPx) activity, and thiobarbituric acid reactive substances (TBARS).[1]

Thioacetamide-Induced Liver Fibrosis Model (this compound)
  • Animal Model: Male C57BL/6 mice.

  • Induction of Liver Fibrosis: Thioacetamide (TAA) was administered via intraperitoneal injection (150 mg/kg) three times a week for 11 weeks.

  • Treatment: this compound (10 mg/kg) was administered intraperitoneally.

  • Key Parameters Measured: Serum ALT and AST levels, liver histology (H&E and Masson's trichrome staining).[3][10]

Methionine and Choline Deficient (MCD) Diet-Induced NASH Model (Silymarin)
  • Animal Model: Male C57BL/6J mice.

  • Induction of NASH: Mice were fed a methionine and choline deficient (MCD) diet for 5 weeks.

  • Treatment: Silymarin (30 mg/kg) was administered by oral gavage for 4 weeks.

  • Key Parameters Measured: Liver histology, hepatic triglyceride levels, and markers of oxidative stress.[5][11]

High-Fat Diet-Induced NAFLD Model (Vitamin E)
  • Animal Model: Male C57BL/6J mice.

  • Induction of NAFLD: Mice were fed a high-fat diet (60% of calories from fat) for 20 weeks.

  • Treatment: Vitamin E (1.5 mg/g of diet) was incorporated into the high-fat diet.

  • Key Parameters Measured: Serum ALT levels, NAFLD activity score, and gene expression related to fatty acid oxidation.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an antioxidant in a diet-induced liver disease model.

Experimental_Workflow Start Start: Animal Acclimatization Diet Induction of Liver Disease (e.g., High-Fat Diet, MCD Diet) Start->Diet Grouping Randomization into Treatment Groups Diet->Grouping Treatment Antioxidant Treatment (e.g., DMB, Silymarin, Vitamin E) Grouping->Treatment Control Vehicle Control Grouping->Control Endpoint Endpoint Analysis: - Serum Biomarkers (ALT, AST) - Liver Histology - Oxidative Stress Markers - Gene/Protein Expression Treatment->Endpoint Control->Endpoint

General experimental workflow for antioxidant studies.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for liver diseases, primarily due to its unique ability to target mitochondrial oxidative stress directly. While Silymarin and Vitamin E are effective antioxidants, their mechanisms are less targeted. The quantitative data presented suggests that DMB is at least as effective, and in some contexts, potentially more potent than these established antioxidants in preclinical liver disease models. Further head-to-head comparative studies are warranted to fully elucidate the clinical potential of this compound in the management of alcoholic and non-alcoholic fatty liver diseases.

References

In Vivo Validation of Demethyleneberberine's Neuroprotective Effects: A Comparative Analysis in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective efficacy of Demethyleneberberine, a derivative of berberine, based on in vivo experimental data. The following sections detail the compound's performance against a disease-induced model, offering insights into its therapeutic potential for neurodegenerative disorders.

This compound and its derivatives are emerging as promising neuroprotective agents. A significant in vivo study on Demethylenetetrahydroberberine (DMTHB), a novel derivative, has demonstrated its potent effects in a mouse model of Parkinson's disease (PD). This guide will dissect the quantitative outcomes and experimental protocols from this pivotal research to offer a clear comparison of DMTHB's efficacy.

Comparative Efficacy of this compound Derivative (DMTHB)

The neuroprotective effects of DMTHB were evaluated in a well-established MPTP-probenecid-induced mouse model of Parkinson's disease. The study reveals significant improvements in behavioral outcomes and key neuropathological markers in DMTHB-treated mice compared to the untreated PD model group.

Behavioral Analysis

Motor coordination and locomotor activity, which are significantly impaired in Parkinson's disease, were assessed using the rotarod test, pole test, and open field test.

Behavioral TestModel Group (MPTP-probenecid)DMTHB (5 mg/kg)DMTHB (50 mg/kg)
Rotarod Test (Latency to Fall, s) DecreasedIncreasedSignificantly Increased
Pole Test (Time to Turn, s) IncreasedDecreasedSignificantly Decreased
Pole Test (Total Time, s) IncreasedDecreasedSignificantly Decreased
Open Field Test (Total Distance, cm) DecreasedIncreasedSignificantly Increased

Table 1: Summary of behavioral test results comparing the effects of DMTHB treatment with the Parkinson's disease model group. Data is qualitatively summarized from the study's findings.

Neuronal Protection in the Substantia Nigra

The study assessed the survival of dopaminergic neurons, the primary cell type lost in Parkinson's disease, in the substantia nigra region of the brain.

Histological MarkerModel Group (MPTP-probenecid)DMTHB (5 mg/kg)DMTHB (50 mg/kg)
Tyrosine Hydroxylase (TH) Positive Cells Significantly ReducedIncreasedMarkedly Increased
Nissl Staining (Surviving Neurons) Significant Neuronal LossReduced Neuronal LossSubstantial Neuronal Protection

Table 2: Summary of histological analysis demonstrating the neuroprotective effects of DMTHB on dopaminergic neurons.

Molecular and Cellular Mechanisms of Neuroprotection

Western blot and qRT-PCR analyses were conducted to elucidate the molecular pathways underlying DMTHB's neuroprotective effects.

Molecular MarkerModel Group (MPTP-probenecid)DMTHB (50 mg/kg)
α-synuclein IncreasedSignificantly Reduced
Bcl-2/Bax Ratio DecreasedIncreased
p-PI3K/PI3K Ratio DecreasedIncreased (~2-fold)
p-AKT/AKT Ratio DecreasedIncreased (~2-fold)
p-mTOR/mTOR Ratio DecreasedIncreased (~2-fold)
IL-1β mRNA IncreasedReduced
TNF-α mRNA IncreasedReduced
IL-10 mRNA DecreasedIncreased

Table 3: Key molecular changes observed in the brains of mice, comparing the DMTHB-treated group to the Parkinson's disease model group.[1][2][3]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Animal Model and Drug Administration
  • Animal Model: C57BL/6 mice were used to create a Parkinson's disease model.[1][3]

  • Induction of Parkinson's Disease: The PD model was induced by the administration of MPTP (20 mg·kg-1) and probenecid (200 mg·kg-1) twice a week for five weeks.[1][3]

  • Drug Administration: DMTHB was administered daily by gavage at doses of 5 and 50 mg·kg-1. The treatment regimen included a one-week prophylactic treatment followed by a five-week therapeutic treatment.[1][3]

Behavioral Tests
  • Open Field Test: Assessed spontaneous locomotor activity by tracking the total distance traveled in an open arena.

  • Rotarod Test: Evaluated motor coordination and balance by measuring the latency of the mice to fall from a rotating rod.

  • Pole Test: Measured bradykinesia by recording the time taken for a mouse to turn and descend a vertical pole.

Histological and Immunohistochemical Analysis
  • Nissl Staining: Used to visualize and quantify the number of surviving neurons in the substantia nigra.

  • Immunohistochemical Staining: Utilized antibodies against Tyrosine Hydroxylase (TH) to specifically identify and quantify dopaminergic neurons.

Molecular Analysis
  • Western Blot: Employed to measure the protein levels of α-synuclein, Bcl-2, Bax, and the phosphorylation status of PI3K, AKT, and mTOR.[1][2][3]

  • qRT-PCR: Used to quantify the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α) and an anti-inflammatory cytokine (IL-10).[1][2][3]

Visualizing the Pathways and Workflow

To better understand the experimental design and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Groups cluster_assessment Neuroprotective Effect Assessment A C57BL/6 Mice B MPTP/Probenecid Administration (Induction of Parkinson's Disease) A->B D Model Group (MPTP/Probenecid) B->D E DMTHB (5 mg/kg) B->E F DMTHB (50 mg/kg) B->F C Control Group G Behavioral Tests (Open Field, Rotarod, Pole Test) D->G H Histological Analysis (Nissl & TH Staining) D->H I Molecular Analysis (Western Blot & qRT-PCR) D->I E->G E->H E->I F->G F->H F->I

In Vivo Experimental Workflow for DMTHB Neuroprotection Study.

signaling_pathway cluster_extracellular Cellular Stress (e.g., MPTP) cluster_intracellular Intracellular Signaling Stress Neurotoxins Apoptosis Apoptosis Stress->Apoptosis induces Inflammation Neuroinflammation (IL-1β, TNF-α) Stress->Inflammation induces AlphaSyn α-synuclein Aggregation Stress->AlphaSyn induces DMTHB This compound (DMTHB) PI3K PI3K DMTHB->PI3K activates DMTHB->Inflammation reduces DMTHB->AlphaSyn reduces AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2_Bax Bcl-2/Bax Ratio AKT->Bcl2_Bax increases Bcl2_Bax->Apoptosis inhibits Neuron Dopaminergic Neuron Apoptosis->Neuron damage Inflammation->Neuron damage AlphaSyn->Neuron damage

Proposed Neuroprotective Signaling Pathway of DMTHB.

Conclusion

The in vivo data strongly supports the neuroprotective effects of Demethylenetetrahydroberberine in a mouse model of Parkinson's disease. DMTHB treatment significantly mitigated behavioral deficits, protected dopaminergic neurons from degeneration, and modulated key signaling pathways involved in apoptosis, neuroinflammation, and protein aggregation.[1][2][3] These findings underscore the potential of this compound and its derivatives as therapeutic candidates for neurodegenerative diseases. Further comparative studies against other established neuroprotective agents would be beneficial to fully elucidate its relative efficacy.

References

Demystifying Demethyleneberberine: A Comparative Guide to its Antifibrotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Demethyleneberberine's (DMB) antifibrotic activity against other alternatives, supported by experimental data from published findings. DMB, a primary metabolite of Berberine, has demonstrated significant potential in mitigating fibrosis in preclinical models of both pulmonary and liver fibrosis.

This document summarizes key quantitative data, details experimental protocols for replicating these findings, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of DMB's mechanism of action.

Quantitative Comparison of Antifibrotic Efficacy

The antifibrotic effects of this compound have been evaluated in various preclinical models. Below is a summary of its performance compared to control groups and alternative compounds like Berberine (BBR) and the FDA-approved drug Pirfenidone.

Pulmonary Fibrosis Model (Bleomycin-Induced)

In a mouse model of bleomycin-induced pulmonary fibrosis, DMB treatment has been shown to significantly reduce key fibrotic markers.

Treatment GroupDoseHydroxyproline Content (µ g/lung )TGF-β1 LevelsReference
Control-NormalNormal[1]
Bleomycin (BLM)-Significantly IncreasedSignificantly Increased[1]
BLM + DMB50 mg/kgSignificantly Reduced vs. BLMSignificantly Reduced vs. BLM[1]
BLM + DMB100 mg/kgSignificantly Reduced vs. BLMSignificantly Reduced vs. BLM[1]
BLM + DMB200 mg/kgSignificantly Reduced vs. BLMSignificantly Reduced vs. BLM[1]
BLM + Pirfenidone100 mg/kgEquivalent reduction to DMB at a lower dose-[1]
BLM + Berberine100 mg/kgLess effective than DMB at the same dose-[1]
Liver Fibrosis Model (Thioacetamide-Induced)

In a mouse model of thioacetamide (TAA)-induced hepatic fibrosis, DMB demonstrated protective effects and a better safety profile compared to its parent compound, Berberine.

Treatment GroupDoseKey Pathological Changesα-SMA ExpressionTGF-β1 ExpressionReference
Control-Normal liver architectureLowLow[2][3]
Thioacetamide (TAA)-Focal necrosis, inflammatory cell infiltration, collagen depositionSignificantly IncreasedSignificantly Increased[2][3]
TAA + DMB10 mg/kgRemarkable alleviation of pathological changesSignificantly Reduced vs. TAASignificantly Reduced vs. TAA[2][3]
TAA + Berberine10 mg/kgLess effective than DMB in alleviating pathological changes--[2][3]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key in vivo and in vitro experiments are provided below.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.

Workflow:

G cluster_acclimatization Acclimatization cluster_induction Fibrosis Induction cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis acclimatize House mice under standard conditions (1 week) anesthesia Anesthetize mice acclimatize->anesthesia bleomycin Intratracheal instillation of Bleomycin (BLM) anesthesia->bleomycin grouping Randomize into groups: - Control - BLM - BLM + DMB (various doses) - BLM + Pirfenidone/Berberine bleomycin->grouping treatment Daily administration of test compounds (e.g., 14 days) grouping->treatment sacrifice Sacrifice mice treatment->sacrifice histology Lung tissue collection for H&E and Masson's staining sacrifice->histology biochemical Lung tissue homogenization for Hydroxyproline and TGF-β1 assays sacrifice->biochemical molecular Western Blot/qPCR for protein/gene expression sacrifice->molecular

Caption: Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.

Detailed Steps:

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.

  • Induction of Fibrosis: Mice are anesthetized, and a single intratracheal dose of bleomycin (e.g., 1.5 mg/kg) is administered to induce lung injury and subsequent fibrosis.[2]

  • Treatment: Following bleomycin administration, mice are treated with DMB (e.g., 5, 10, 50, 100, or 200 mg/kg/day via oral gavage), vehicle control, or a comparator drug for a specified period (e.g., 14 or 21 days).[1][2]

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized. Lungs are harvested for:

    • Histopathological analysis: Staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.

    • Biochemical analysis: Measurement of hydroxyproline content as an indicator of collagen deposition and ELISA for profibrotic cytokines like TGF-β1.[1]

    • Molecular analysis: Western blotting or qPCR to determine the expression of fibrosis-related proteins and genes.

Thioacetamide-Induced Liver Fibrosis in Mice

This model is used to investigate the mechanisms of liver fibrosis and to test the efficacy of antifibrotic agents.

Workflow:

G cluster_acclimatization Acclimatization cluster_induction Fibrosis Induction cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis acclimatize House mice under standard conditions (1 week) taa_admin Intraperitoneal injection of Thioacetamide (TAA) acclimatize->taa_admin grouping Randomize into groups: - Control - TAA - TAA + DMB - TAA + Berberine taa_admin->grouping treatment Concurrent administration of test compounds grouping->treatment sacrifice Sacrifice mice treatment->sacrifice histology Liver tissue collection for H&E and Sirius Red staining sacrifice->histology biochemical Serum analysis for liver enzymes (ALT, AST) sacrifice->biochemical molecular Western Blot/qPCR for α-SMA, Collagen I, TGF-β1 sacrifice->molecular

Caption: Workflow for Thioacetamide-Induced Liver Fibrosis Model.

Detailed Steps:

  • Animals: Male BALB/c mice are often used for this model.

  • Acclimatization: Animals are acclimatized for one week prior to the experiment.

  • Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injections of thioacetamide (TAA) (e.g., 100 mg/kg) multiple times a week for several weeks.[3]

  • Treatment: DMB (e.g., 10 mg/kg), vehicle control, or a comparator is administered concurrently with TAA.[3]

  • Endpoint Analysis: After the designated treatment period, mice are sacrificed.

    • Histopathological analysis: Liver tissues are stained with H&E and Sirius Red to visualize liver damage and collagen deposition.

    • Biochemical analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

    • Molecular analysis: Immunohistochemistry, Western blotting, or qPCR is performed to assess the expression of key fibrotic markers like α-smooth muscle actin (α-SMA), Collagen Type I, and TGF-β1.[2]

Signaling Pathways Modulated by this compound

DMB exerts its antifibrotic effects by modulating several key signaling pathways involved in the fibrotic process.

USP11/GREM1 Pathway in Pulmonary Fibrosis

In the context of pulmonary fibrosis, DMB has been shown to target the deubiquitinating enzyme USP11, leading to the degradation of the profibrotic mediator GREM1.[1][4]

G DMB This compound USP11 USP11 DMB->USP11 inhibits GREM1 GREM1 USP11->GREM1 deubiquitinates (stabilizes) Proteasome Proteasomal Degradation GREM1->Proteasome Fibrosis Pulmonary Fibrosis GREM1->Fibrosis promotes Ub Ubiquitin Ub->GREM1 ubiquitinates

Caption: DMB inhibits USP11, promoting GREM1 degradation.

This mechanism involves DMB binding to USP11, which in turn inhibits its deubiquitinating activity on GREM1.[4] This leads to the ubiquitination and subsequent proteasomal degradation of GREM1, thereby reducing its profibrotic effects.[4]

NF-κB and TGF-β1/Smad Signaling in Hepatic Fibrosis

In hepatic fibrosis, DMB has been found to suppress the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[2][3] This is achieved through the modulation of the NF-κB and TGF-β1/Smad signaling pathways.[2][5]

G DMB This compound HSCs Hepatic Stellate Cells (HSCs) DMB->HSCs promotes NFkB NF-κB Pathway DMB->NFkB suppresses TGFb_Smad TGF-β1/Smad Pathway DMB->TGFb_Smad blocks TAA Thioacetamide (Liver Injury) TAA->HSCs activates HSCs->NFkB activates HSCs->TGFb_Smad activates Apoptosis HSC Apoptosis HSCs->Apoptosis Activation HSC Activation (α-SMA expression) NFkB->Activation Collagen Collagen Synthesis TGFb_Smad->Collagen Fibrosis Liver Fibrosis Activation->Fibrosis Collagen->Fibrosis

Caption: DMB inhibits HSC activation and promotes apoptosis.

DMB suppresses the activation of the NF-κB pathway, which is crucial for HSC activation and survival.[2][5] Additionally, it blocks the TGF-β1/Smad signaling cascade, a key driver of collagen synthesis.[2][5] This dual action leads to reduced collagen production and an increase in HSC apoptosis, thereby attenuating liver fibrosis.[2][3]

NLRP3 Inflammasome and Epithelial-Mesenchymal Transition (EMT) in Pulmonary Fibrosis

Recent studies have also implicated the NLRP3 inflammasome and epithelial-mesenchymal transition (EMT) in the antifibrotic effects of DMB in the lungs.[6]

G DMB This compound NLRP3 NLRP3 Inflammasome DMB->NLRP3 inhibits EMT Epithelial-Mesenchymal Transition (EMT) DMB->EMT suppresses BLM Bleomycin (Lung Injury) BLM->NLRP3 activates BLM->EMT induces Inflammation Inflammation NLRP3->Inflammation Fibroblast_activation Fibroblast Activation & Collagen Deposition EMT->Fibroblast_activation Fibrosis Pulmonary Fibrosis Inflammation->Fibrosis Fibroblast_activation->Fibrosis

Caption: DMB inhibits the NLRP3 inflammasome and EMT.

DMB treatment has been shown to significantly inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation in fibrotic diseases.[6] It also reverses the expression of markers associated with EMT, a process where epithelial cells acquire a mesenchymal phenotype, contributing to the fibroblast population and extracellular matrix deposition.[6]

References

Safety Operating Guide

Proper Disposal of Demethyleneberberine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of experimental work. This guide provides detailed procedural information for the proper disposal of demethyleneberberine, a natural isoquinoline alkaloid and an active metabolite of berberine.

While Safety Data Sheets (SDS) for this compound and its common salt form, this compound chloride, indicate that it is not classified as a hazardous substance, it is imperative to follow established laboratory waste management protocols to ensure safety and environmental protection.[1][2] Local regulations and institutional policies must always supersede the general guidance provided here.

Hazard Assessment and Classification

Based on available SDS, this compound is not considered a hazardous substance or mixture.[1] It is not classified as dangerous goods for transport.[3] However, as with any laboratory chemical, it is crucial to handle it with care, using appropriate personal protective equipment (PPE).

Summary of Key Safety Information:

PropertyInformationSource
Hazard Classification Not a hazardous substance or mixture[1]
GHS Label Elements Not a hazardous substance or mixture[1]
Transport Information Not Dangerous Goods[3]
First Aid Measures Standard laboratory procedures apply: In case of contact, rinse skin or eyes thoroughly with water. If inhaled, move to fresh air. If ingested, wash out mouth with water if the person is conscious. Seek medical attention if symptoms arise.[1][2]
Fire Fighting Measures Use water spray, dry chemical, foam, or carbon dioxide extinguishers. May emit irritant fumes during combustion.[1]

Step-by-Step Disposal Procedures

The overriding principle for laboratory waste is to have a disposal plan before beginning any experiment.[4] The following steps provide a general framework for the disposal of this compound.

Step 1: Waste Minimization

The most effective way to manage chemical waste is to minimize its generation.[5][6]

  • Order only the quantity of this compound required for your experiments.

  • Keep a detailed inventory to avoid ordering duplicates.

  • If possible, reduce the scale of your experiments to decrease the volume of waste produced.[5]

Step 2: Waste Characterization and Segregation

Properly characterize the waste stream containing this compound.

  • Pure this compound (Unused): If you have excess, unopened, or unexpired this compound, consider sharing it with other labs.[5]

  • Contaminated Labware: Disposable items (e.g., pipette tips, gloves, weighing paper) that have come into contact with this compound should be collected in a designated waste container.

  • Solutions of this compound: The disposal method for solutions will depend on the solvent used.

    • Aqueous Solutions: If this compound is dissolved in water, it may be eligible for drain disposal, provided it meets the criteria outlined in Step 3.

    • Solvent-Based Solutions: If dissolved in a flammable or hazardous solvent (e.g., DMSO, ethanol), the solution must be collected as hazardous chemical waste.[6] Do not mix incompatible wastes.[4] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[4]

Step 3: Evaluating Disposal Options for Non-Hazardous Waste

For pure this compound or its aqueous solutions, the following options may be available, pending institutional approval.

  • Trash Disposal (for solid waste): For a chemical to be disposed of in the regular trash, it must be non-hazardous and not pose a risk to human or environmental health.[7]

    • Place the solid this compound in a sealed, clearly labeled container.

    • Always inform maintenance staff when chemical waste is in the trash to prevent accidents.[7]

  • Drain Disposal (for aqueous solutions): Certain non-hazardous, water-soluble chemicals can be disposed of down the sanitary sewer.[7][8]

    • Verify Local Regulations: This is the most critical step. Many institutions have strict rules about what can be poured down the drain. Consult your institution's Environmental Health and Safety (EHS) office.

    • Check pH: For dilute acids and bases, the pH should generally be between 5.5 and 10.5 for drain disposal.[7]

    • Dilution: Flush with at least an equal volume of water.[8] Some guidelines recommend flushing with at least 20 parts water.[8]

    • Quantity Limits: Only small quantities (typically a few hundred grams or milliliters per day) are permissible for drain disposal.[7]

Step 4: Managing as Hazardous Waste (The Precautionary Principle)

When in doubt, treat the waste as hazardous. This is the safest and most compliant approach.

  • Container: Collect the this compound waste in a compatible, leak-proof container with a secure screw cap.[9] Do not fill containers beyond 75-90% capacity to allow for expansion.[6]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name ("this compound").[5]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9] The SAA should be inspected weekly for leaks.[9]

  • Pickup: Contact your institution's EHS office to arrange for a hazardous waste pickup.[5]

Experimental Workflow for Waste Disposal Decision-Making

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.

G cluster_0 Start: Waste Generation cluster_1 Characterization cluster_2 Hazardous Waste Stream cluster_3 Non-Hazardous Waste Stream start This compound Waste Generated char Is the waste mixed with a hazardous solvent (e.g., flammable, corrosive, reactive, toxic)? start->char hw_collect Collect in a labeled, compatible hazardous waste container. char->hw_collect Yes non_haz Waste is pure this compound or an aqueous solution. char->non_haz No hw_store Store in Satellite Accumulation Area (SAA). hw_collect->hw_store hw_dispose Arrange for EHS pickup. hw_store->hw_dispose consult Consult Institutional EHS & Local Regulations for Disposal Options. non_haz->consult trash Trash Disposal: - Seal in a container - Clearly label consult->trash Trash disposal approved? drain Drain Disposal: - Confirm water solubility - Check pH (5.5-10.5) - Dilute with excess water consult->drain Drain disposal approved? precaution When in doubt, treat as hazardous waste. consult->precaution Unsure or not approved? precaution->hw_collect

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethyleneberberine
Reactant of Route 2
Demethyleneberberine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.